molecular formula C12H11NO2S B2636395 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 54001-13-7

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

货号: B2636395
CAS 编号: 54001-13-7
分子量: 233.29
InChI 键: AJUWPIKGVOGPRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-8(2)10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUWPIKGVOGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-13-7
Record name 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Key Heterocyclic Building Block

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, identified by the CAS Number 54001-13-7 , is a heterocyclic compound featuring a core thiazole ring.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science. The thiazole ring is a key component in numerous FDA-approved drugs and biologically active agents, valued for its versatile chemical reactivity and ability to engage in various biological interactions.[3] This guide provides an in-depth analysis of this specific molecule, from its fundamental properties and synthesis to its potential applications as a crucial intermediate in the development of novel therapeutic agents. Understanding the nuances of this compound is essential for its effective utilization in complex synthetic pathways and drug discovery programs.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 54001-13-7[1][2]
Molecular Formula C₁₂H₁₁NO₂S[1]
Molecular Weight 233.29 g/mol [1]
Canonical SMILES CC1=C(C(=O)O)SC(=N1)C2=CC=C(C)C=C2N/A
Physical Form Solid (Predicted)N/A
Storage Sealed in dry, 2-8°C (Recommended for similar compounds)

Synthesis Pathway and Experimental Protocol

The synthesis of substituted thiazole-5-carboxylic acids is a well-established area of organic chemistry. While specific protocols for this exact molecule are proprietary or embedded in broader patents, a highly plausible and commonly employed synthetic route involves the hydrolysis of the corresponding ethyl ester. This approach is favored for its reliability and high yield.

Logical Workflow for Synthesis

The synthesis can be visualized as a two-step process: first, the formation of the thiazole ring to create the ester precursor, followed by a straightforward hydrolysis to yield the final carboxylic acid.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Ethyl 2-chloroacetoacetate C Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate A->C Hantzsch Thiazole Synthesis B 4-Methylthiobenzamide B->C D 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid C->D Base-catalyzed Hydrolysis (e.g., NaOH)

Caption: Generalized Hantzsch synthesis and subsequent hydrolysis workflow.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol describes the final step of the synthesis, converting the stable ester intermediate into the desired carboxylic acid. This method is adapted from general procedures for synthesizing analogous 4-methyl-2-phenylthiazole-5-carboxylic acids.[4]

  • Dissolution: The starting material, ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate (1 equivalent), is dissolved in methanol. The choice of methanol is critical as it is a polar protic solvent that readily dissolves both the ester and the hydrolysis reagent.

  • Reagent Addition: A 2N aqueous solution of sodium hydroxide (NaOH) is added slowly to the methanolic solution at room temperature. The slow addition is crucial to control the exotherm of the reaction and prevent potential side reactions.

  • Reaction Monitoring: The mixture is stirred continuously at room temperature for approximately 4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to confirm the consumption of the starting ester.

  • Solvent Removal: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator. This step is necessary to prepare the reaction mixture for the subsequent acidification and precipitation.

  • Acidification and Precipitation: The pH of the remaining aqueous solution is carefully adjusted to between 5 and 6 using a 1N hydrochloric acid (HCl) solution. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution as a solid.

  • Isolation and Purification: The precipitated white solid is collected by vacuum filtration. The solid is then washed with cold deionized water to remove any residual salts and dried thoroughly to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold and intermediate for creating more complex molecules with potential therapeutic value.

Scaffold for Anti-Cancer Agent Development

Research into related structures has demonstrated significant potential. For instance, derivatives of the core 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potent anti-cancer agents.[5][6] A notable study focused on their ability to act as inhibitors of mucin 1 (MUC1), an oncoprotein that is overexpressed in many adenocarcinomas, including breast cancer.[6] The carboxylic acid group of the thiazole is a key functional handle. It can be readily converted into an acid chloride (e.g., using thionyl chloride), which is a highly reactive intermediate for forming amides, esters, and other derivatives.[5][7] This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and biological activity.

Intermediate for Xanthine Oxidase Inhibitors

The 4-methylthiazole-5-carboxylic acid framework is a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[5][8] This highlights the industrial and pharmaceutical relevance of this class of compounds. By modifying the phenyl group at the 2-position, as in the topic compound, researchers can develop novel analogues to explore structure-activity relationships (SAR) for xanthine oxidase inhibition or other biological targets.

Mandatory Workflow: Derivatization for Biological Screening

To utilize this compound in a drug discovery pipeline, it must first be converted into a library of derivatives, typically amides or esters, for biological screening.

DerivatizationWorkflow A 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid B Activation Step (e.g., SOCl₂, EDCI/HOBt) A->B Reagent C Reactive Intermediate (Acid Chloride or Activated Ester) B->C Formation F Amide Library (for Screening) C->F Amide Coupling G Ester Library (for Screening) C->G Esterification D Amine Library (R-NH₂) D->F E Alcohol Library (R-OH) E->G

Caption: Standard workflow for converting the carboxylic acid into libraries for screening.

Safety and Handling

While a specific safety data sheet for this compound is not publicly detailed, data from structurally similar compounds, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, can provide guidance on potential hazards.[9]

  • Potential Hazards: This class of compounds may be harmful if swallowed, inhaled, or in contact with skin. They may also cause skin and serious eye irritation, as well as respiratory irritation.[9]

  • Recommended Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.

Conclusion

This compound (CAS 54001-13-7) is more than a simple chemical; it is a strategic building block for innovation in pharmaceutical sciences. Its well-defined structure, accessible synthesis, and reactive carboxylic acid handle make it an ideal starting point for developing libraries of novel compounds. Its structural relationship to known anti-cancer agents and other bioactive molecules underscores its potential for future drug discovery efforts, particularly in oncology and metabolic diseases. A thorough understanding of its chemistry and handling is paramount for any research professional seeking to leverage its capabilities.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway commencing with the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. Each stage is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and a self-validating protocol. Comprehensive characterization of the final compound using modern analytical techniques is also presented, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded understanding of this important thiazole derivative.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The structural rigidity and unique electronic properties of the thiazole ring enable it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. The title compound, this compound, incorporates key structural motifs that make it a valuable intermediate for the synthesis of more complex bioactive molecules. This guide offers a detailed methodology for its preparation and rigorous characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The core of this strategy is the renowned Hantzsch thiazole synthesis, a classic condensation reaction that has been a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887.[2][3] This is followed by a straightforward saponification to yield the final carboxylic acid.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

The Hantzsch synthesis involves the cyclization of an α-haloketone with a thioamide.[1][2] This method is favored for its simplicity, high yields, and the stability of the resulting aromatic thiazole products.[2] In this initial step, ethyl 2-chloroacetoacetate serves as the α-haloketone and 4-methylbenzenecarbothioamide (p-tolylthioamide) acts as the thioamide component.

Reaction Mechanism:

The reaction proceeds through a well-established multi-step mechanism:[2][4]

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic α-carbon of the ethyl 2-chloroacetoacetate in an SN2 reaction, displacing the chloride ion.[4]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered heterocyclic intermediate.[2][4]

  • Dehydration: The subsequent loss of a water molecule (dehydration) from this intermediate leads to the formation of the stable, aromatic thiazole ring.[2]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism reagents Ethyl 2-chloroacetoacetate + 4-Methylbenzenecarbothioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1  SN2 Attack intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2  Intramolecular Cyclization product Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate intermediate2->product  Dehydration (-H2O)

Caption: A simplified diagram of the Hantzsch thiazole synthesis mechanism.

Step 2: Saponification to this compound

The second step involves the hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid. This is achieved through saponification, a classic organic reaction where an ester is treated with a strong base, such as sodium hydroxide, followed by acidification.

Reaction Mechanism:

  • Nucleophilic Acyl Substitution: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the ethoxide ion as a leaving group, and forming the carboxylate salt.

  • Acidification: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. The carboxylate anion is protonated to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Experimental Protocols

The following protocols provide a detailed, step-by-step framework for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis_Workflow Experimental Workflow start Start step1 Step 1: Hantzsch Synthesis (Thioamide + α-Haloketone in Ethanol) start->step1 reflux1 Reflux Reaction Mixture step1->reflux1 workup1 Cool, Pour into Water, Filter Crude Product reflux1->workup1 purify1 Recrystallize from Ethanol workup1->purify1 product1 Isolate Ethyl Ester Intermediate purify1->product1 step2 Step 2: Saponification (Ester + NaOH in Ethanol/Water) product1->step2 reflux2 Reflux Reaction Mixture step2->reflux2 workup2 Cool, Remove Ethanol, Acidify with HCl reflux2->workup2 filter2 Filter Precipitated Solid workup2->filter2 purify2 Recrystallize from Aqueous Ethanol filter2->purify2 final_product Isolate Final Carboxylic Acid Product purify2->final_product end End final_product->end

Caption: Flowchart of the two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzenecarbothioamide (10.0 g, 66.1 mmol) in 100 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add ethyl 2-chloroacetoacetate (11.9 g, 72.7 mmol, 1.1 eq.) dropwise at room temperature. The addition of a slight excess of the α-haloketone ensures the complete consumption of the thioamide.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 300 mL of cold water with stirring. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol, to yield the pure ethyl ester intermediate as a crystalline solid.[5]

Protocol 2: Synthesis of this compound
  • Reagent Preparation: In a 250 mL round-bottom flask, suspend the dried ethyl ester intermediate (10.0 g, 36.3 mmol) in a mixture of 50 mL of ethanol and 50 mL of a 10% aqueous sodium hydroxide solution (12.5 g NaOH in 112.5 mL water).

  • Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the saponification proceeds. Monitor the disappearance of the starting material by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution reaches approximately 2-3. A voluminous precipitate will form.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry the product. For further purification, the crude carboxylic acid can be recrystallized from an ethanol-water mixture.[5]

Quantitative Data Summary
ParameterStep 1: Hantzsch SynthesisStep 2: Saponification
Limiting Reagent 4-MethylbenzenecarbothioamideEthyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Solvent Absolute EthanolEthanol/Water
Temperature ~78 °C (Reflux)~80-90 °C (Reflux)
Reaction Time 4-6 hours2-3 hours
Typical Yield 80-90%>90%

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are typical for this compound.

Physical Properties
PropertyObservation
Appearance White to off-white solid
Molecular Formula C₁₂H₁₁NO₂S[6]
Molecular Weight 233.29 g/mol [6]
Melting Point Specific range to be determined experimentally
Spectroscopic Data

The structural elucidation is primarily achieved through a combination of spectroscopic techniques.

4.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 13.0-13.5 (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. This peak is exchangeable with D₂O.

    • 7.8-8.0 (d, 2H): A doublet for the two aromatic protons ortho to the thiazole ring on the p-tolyl group.

    • 7.2-7.4 (d, 2H): A doublet for the two aromatic protons meta to the thiazole ring on the p-tolyl group.

    • 2.6-2.7 (s, 3H): A singlet for the methyl protons at the C4 position of the thiazole ring.[7]

    • 2.3-2.4 (s, 3H): A singlet for the methyl protons on the p-tolyl group.[8]

4.2.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~165: Carboxylic acid carbonyl carbon (C=O).

    • ~168: Thiazole C2 carbon.

    • ~150: Thiazole C4 carbon.

    • ~142: Quaternary carbon of the p-tolyl group attached to the methyl group.

    • ~130: Quaternary carbon of the p-tolyl group attached to the thiazole ring.

    • ~129.5: Aromatic CH carbons of the p-tolyl group.

    • ~126.5: Aromatic CH carbons of the p-tolyl group.

    • ~120: Thiazole C5 carbon.

    • ~21: Methyl carbon of the p-tolyl group.

    • ~17: Methyl carbon at the C4 position of the thiazole ring.

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • FT-IR (KBr, cm⁻¹):

    • 2500-3300 (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

    • ~1700: C=O stretching of the carboxylic acid carbonyl group.

    • ~1600, ~1480: C=C and C=N stretching vibrations within the aromatic and thiazole rings.

    • ~1250: C-O stretching of the carboxylic acid.

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • MS (ESI-): Expected [M-H]⁻ at m/z 232.0.

Summary of Characterization Data
TechniqueExpected Result
¹H NMR Signals corresponding to carboxylic acid, aromatic, and two distinct methyl groups.
¹³C NMR Signals for carbonyl, aromatic, thiazole, and methyl carbons in expected regions.
FT-IR Characteristic absorption bands for O-H, C=O, C=N, and aromatic C=C.
Mass Spec Molecular ion peak consistent with the calculated molecular weight.
Melting Point A sharp melting point range, indicating high purity.

Conclusion

This guide has outlined a reliable and efficient two-step synthesis for this compound, leveraging the classic Hantzsch thiazole synthesis followed by ester hydrolysis. The detailed protocols and mechanistic insights provide a solid foundation for researchers to successfully prepare this valuable chemical intermediate. The comprehensive characterization data serves as a benchmark for validating the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and development. The methodologies described herein are robust, scalable, and grounded in fundamental principles of organic chemistry, offering a complete and authoritative resource for the scientific community.

References

The Versatile Thiazole Carboxylic Acid Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its unique structural and electronic properties make it a privileged scaffold, capable of diverse molecular interactions and lending itself to a vast array of chemical modifications.[5][6] This inherent versatility has led to the development of numerous thiazole-containing compounds with a broad spectrum of pharmacological activities.[2][6][7] From naturally occurring molecules like vitamin B1 (thiamine) to a multitude of synthetic drugs, the thiazole nucleus is a recurring motif in clinically relevant agents.[1][8][9] This guide provides a deep dive into the biological activities of a particularly important subclass: thiazole carboxylic acid derivatives. We will explore their synthesis, mechanisms of action across various therapeutic areas, and the experimental methodologies crucial for their evaluation, offering field-proven insights for researchers navigating this dynamic area of drug development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxylic acid derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against various cancer cell lines and targeting multiple hallmarks of cancer.[10][11][12] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of apoptosis.[12][13][14]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary strategy through which these derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[10] For instance, certain thiazole derivatives have been shown to be potent inhibitors of kinases like B-RAFV600E, a key driver in melanoma.[10] The thiazole scaffold's ability to form hydrogen bonds and engage in other non-covalent interactions within the ATP-binding pocket of these enzymes is crucial for their inhibitory activity.[12]

Furthermore, many thiazole derivatives induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including DNA fragmentation and the depolarization of the mitochondrial membrane, key events in the apoptotic cascade.[13] Some derivatives also interfere with the cell cycle, arresting cancer cells at specific checkpoints and preventing their proliferation.[13]

Another important target for some thiazole-based anticancer agents is the human lactate dehydrogenase A (hLDHA) enzyme, which is crucial for the altered metabolism in tumor cells (the Warburg effect).[15] By inhibiting hLDHA, these compounds can disrupt the energy supply of cancer cells, leading to their death.[15]

Below is a diagram illustrating the multifaceted anticancer mechanisms of thiazole carboxylic acid derivatives.

cluster_0 Thiazole Carboxylic Acid Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thiazole Thiazole Carboxylic Acid Derivatives Kinase Protein Kinases (e.g., B-RAFV600E) Thiazole->Kinase Inhibition Mitochondria Mitochondria Thiazole->Mitochondria Depolarization DNA Cell Cycle & DNA Thiazole->DNA Fragmentation hLDHA hLDHA Enzyme Thiazole->hLDHA Inhibition Apoptosis Apoptosis Kinase->Apoptosis Mitochondria->Apoptosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest MetabolicStress Metabolic Stress hLDHA->MetabolicStress Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Inhibition of Proliferation Inhibition of Proliferation CellCycleArrest->Inhibition of Proliferation MetabolicStress->Cancer Cell Death

Caption: Anticancer mechanisms of thiazole carboxylic acid derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of newly synthesized thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., K563 leukemia, MCF-7 breast cancer, HT-29 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[16]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized thiazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specific duration (e.g., 72 hours).[13] A vehicle control (DMSO) and a positive control (e.g., Dasatinib) are included.[16]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 40 B-RAFV600E melanoma0.0231[10]
Dasatinib K563 leukemia< 1[16]
Compound 6d K563 leukemiaComparable to Dasatinib[16]
Compound 6d MCF-720.2[16]
Compound 6d HT-2921.6[16]
Compound 8j HepG2 (liver cancer)7.90[15]
Compound 8m HepG2 (liver cancer)5.15[15]
Compound 4i SaOS-2 (osteosarcoma)0.190 µg/mL[17]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole nucleus is a key component of many antimicrobial agents, and its carboxylic acid derivatives are no exception.[18][19] These compounds have demonstrated activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][18]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial action of thiazole derivatives often involves the inhibition of essential bacterial enzymes. For example, some have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria.[20] By inhibiting these enzymes, the compounds prevent bacterial proliferation. The lipophilicity of certain thiazole derivatives facilitates their transport across bacterial cell membranes, enhancing their efficacy.[15]

Schiff base derivatives of thiazole carboxylic acids have also shown significant antimicrobial potential.[21][22][23] The formation of metal complexes with these Schiff bases can further enhance their biological activity.[21][24]

The following workflow illustrates the general process of evaluating the antimicrobial activity of thiazole derivatives.

cluster_0 Synthesis & Preparation cluster_1 Antimicrobial Screening cluster_2 Quantitative Analysis cluster_3 Data Interpretation Synthesis Synthesis of Thiazole Carboxylic Acid Derivatives StockSolution Preparation of Stock Solutions (e.g., in DMSO) Synthesis->StockSolution DiscDiffusion Disc Diffusion Method StockSolution->DiscDiffusion WellDiffusion Well Diffusion Method StockSolution->WellDiffusion BacterialCulture Culturing of Bacterial Strains (e.g., S. aureus, E. coli) BacterialCulture->DiscDiffusion BacterialCulture->WellDiffusion MIC Determination of Minimum Inhibitory Concentration (MIC) DiscDiffusion->MIC WellDiffusion->MIC DataAnalysis Comparison with Standard Antibiotics (e.g., Ciprofloxacin, Fluconazole) MIC->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL). This is then diluted to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: The thiazole derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4a Bacillus species, M. luteus1.95 - 3.91[6]
Compound 4b Bacillus species, M. luteus3.91 - 15.62[6]
Compound 37c Antibacterial46.9 - 93.7[18]
Compound 37c Antifungal5.8 - 7.8[18]
Compound 43a S. aureus, E. coli16.1 µM[18]
Compound 43b A. niger16.2 µM[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[25] Thiazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[25][26][27]

Mechanism of Action: Inhibition of COX and LOX Enzymes

A major mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26] These enzymes are involved in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Some thiazole derivatives exhibit selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation, which can lead to a more favorable side-effect profile compared to non-selective COX inhibitors.[28]

The relationship between thiazole derivatives and the arachidonic acid pathway is depicted below.

cluster_0 Enzymatic Pathways cluster_1 Inflammatory Mediators ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Carboxylic Acid Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of the arachidonic acid pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: The rats are divided into several groups: a control group (vehicle), a standard group (e.g., Nimesulide), and test groups receiving different doses of the synthesized thiazole derivatives.[25] The compounds are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the paw volume of the treated groups with that of the control group.

Quantitative Data Summary: Anti-inflammatory Activity
Compound IDAssayResultReference
Compound 3c Carrageenan-induced paw edema44% inhibition[25]
Compound 3d Carrageenan-induced paw edema41% inhibition[25]
Compound 29 Carrageenan-induced paw edemaStrong anti-edematous activity[27]
Compound 71 Carrageenan-induced paw edemaStrong anti-edematous activity[27]
Compound 6b COX-2 InhibitionIC50 = 11.65 µM[28]
Compound 2a COX-2 InhibitionIC50 = 0.958 µM[29]

Other Notable Biological Activities

Beyond the major therapeutic areas discussed above, thiazole carboxylic acid derivatives have shown promise in several other domains:

  • Antidiabetic Activity: Certain thiazole derivatives, such as pioglitazone and rosiglitazone, are well-established drugs for the treatment of type 2 diabetes.[8] Research continues to explore new derivatives with improved efficacy and fewer side effects.[8]

  • Antiviral Activity: Thiazole-based compounds have been investigated for their antiviral properties, including activity against SARS-CoV-2.[30][31][32] Some derivatives have shown inhibitory activity against viral proteases, which are essential for viral replication.[30][31][32]

  • Antioxidant Activity: Several thiazole derivatives have demonstrated potent antioxidant capabilities, which can be beneficial in combating oxidative stress-related diseases.[7][23][33]

Conclusion and Future Perspectives

The thiazole carboxylic acid scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance in medicinal chemistry.[2][4][6] The ability to readily modify the thiazole ring allows for the fine-tuning of pharmacological properties, paving the way for the development of more potent and selective drug candidates.[5][6] Future research in this area will likely focus on the design of multi-target agents, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic profiles to translate the promising preclinical findings into clinically effective therapies. The continued investigation of thiazole carboxylic acid derivatives holds immense potential for addressing unmet medical needs across a wide range of diseases.

References

Preliminary Screening of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel compound, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Drawing upon the well-documented biological activities of the thiazole scaffold, this guide outlines a targeted screening strategy focused on two key therapeutic areas: oncology and inflammation.[1][2][3][4][5] We present detailed, field-proven protocols for an initial panel of assays designed to assess cytotoxicity against cancer cell lines and key anti-inflammatory mechanisms. The experimental choices are rationalized to provide a clear understanding of the underlying scientific principles. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Therapeutic Potential of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][5] Thiazole derivatives have been shown to modulate various biological pathways by targeting key proteins and enzymes.[3] The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds with biological targets, contributing to their potent pharmacological effects.[3]

The subject of this guide, this compound, is a novel compound with a structure suggestive of potential therapeutic value. The presence of the 2-aryl-4-methylthiazole-5-carboxylic acid core suggests that it may exhibit cytotoxic effects against cancer cells and/or possess anti-inflammatory properties. This guide outlines a logical and efficient preliminary screening cascade to explore these potential activities.

Physicochemical Characterization: A Critical First Step

Prior to initiating biological screening, a thorough physicochemical characterization of this compound is paramount. These properties will dictate the compound's handling, formulation for in vitro assays, and interpretation of biological data.

Table 1: Essential Physicochemical Parameters

ParameterMethodImportance
Solubility Kinetic and thermodynamic solubility assays in various solvents (e.g., DMSO, ethanol, aqueous buffers at different pH values)Essential for preparing stock solutions and ensuring the compound remains in solution during assays, preventing false-negative or variable results.
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)Confirms the identity and purity of the compound, ensuring that observed biological effects are not due to impurities.
Stability Stability testing in solution (e.g., in DMSO stock and aqueous assay media) at various temperatures and time pointsDetermines the compound's shelf-life and stability under assay conditions, preventing degradation that could lead to loss of activity or the formation of confounding byproducts.
Lipophilicity (LogP/LogD) Calculated and/or experimentally determined (e.g., shake-flask method)Provides insights into the compound's potential for membrane permeability and off-target effects.

Proposed Preliminary Screening Cascade

Based on the established activities of thiazole derivatives, a two-pronged screening approach is proposed, investigating both anticancer and anti-inflammatory potential.

Screening_Cascade Compound 4-Methyl-2-(4-methylphenyl)- 1,3-thiazole-5-carboxylic acid PhysChem Physicochemical Characterization Compound->PhysChem Primary_Screening Primary Screening PhysChem->Primary_Screening Anticancer Anticancer Assays Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays Primary_Screening->Anti_inflammatory MTT MTT Cytotoxicity Assay (e.g., MCF-7, A549, HepG2) Anticancer->MTT COX2 COX-2 Inhibition Assay Anti_inflammatory->COX2 TNFa TNF-α Release Assay (LPS-stimulated Macrophages) Anti_inflammatory->TNFa Secondary_Screening Secondary Screening (If Primary Hits) MTT->Secondary_Screening COX2->Secondary_Screening TNFa->Secondary_Screening Dose_Response Dose-Response Studies Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action

Figure 1: Proposed preliminary screening workflow for this compound.

Anticancer Activity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1][6][7] A primary cytotoxicity screen against a panel of cancer cell lines is a logical first step.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical MTT Assay Results

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 15.20.8
A549 25.81.2
HepG2 32.11.5
Relevant Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[7] Several thiazole derivatives have been identified as inhibitors of this pathway.[6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->PI3K Thiazole->Akt

Figure 2: Simplified PI3K/Akt signaling pathway and potential points of inhibition by thiazole derivatives.

Anti-inflammatory Activity Screening

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][4][5]

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit.[10][11] This typically includes COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[10]

  • Assay Setup: In a 96-well white opaque plate, add the assay buffer, diluted test inhibitor or a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and the COX-2 enzyme.[10] Include an enzyme control without any inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[10]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes at 25°C.[10]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Table 3: Hypothetical COX-2 Inhibition Assay Results

CompoundCOX-2 IC₅₀ (µM)
This compound 8.5
Celecoxib (Positive Control) 0.45[10]
TNF-α Release Assay in LPS-Stimulated Macrophages

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine.[12] This assay measures the ability of a compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture and Differentiation: Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1) and differentiate them into macrophages if necessary (e.g., THP-1 cells with PMA).

  • Compound Pre-treatment: Seed the macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification: Quantify the amount of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[13][14][15]

  • Data Analysis: Generate a standard curve from the TNF-α standards. Determine the concentration of TNF-α in each sample and calculate the percent inhibition of TNF-α release for each concentration of the test compound to determine the IC₅₀ value.

Relevant Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α.[12]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->IKK

Figure 3: Simplified NF-κB signaling pathway and a potential point of inhibition by thiazole derivatives.

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary screening of this compound. The proposed assays will generate initial data on the compound's potential as an anticancer or anti-inflammatory agent. Positive results in these primary screens will warrant further investigation, including:

  • Dose-response studies to confirm activity and potency.

  • Selectivity profiling against other cancer cell lines or inflammatory targets.

  • Mechanism of action studies to elucidate the specific molecular targets and pathways involved.

  • In vivo studies in relevant animal models to assess efficacy and safety.

By following a logical and scientifically rigorous screening cascade, the therapeutic potential of this compound can be effectively evaluated, paving the way for its potential development as a novel therapeutic agent.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the core methodologies of target prediction, molecular docking, molecular dynamics simulations, ADMET profiling, and pharmacophore modeling. Each section is designed to be a self-validating system, offering not just procedural steps but also the scientific rationale behind the experimental choices. All protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inherent complexity and cost of traditional wet-lab screening necessitate a robust computational pre-assessment to identify high-probability biological targets and predict the molecule's pharmacokinetic profile. This in silico approach allows for a more targeted and efficient drug discovery pipeline, minimizing late-stage attrition and accelerating the translation of promising molecules from the bench to the clinic.

This guide will systematically explore the computational characterization of this specific thiazole derivative, providing a foundational understanding of its potential therapeutic applications.

Target Identification: Unveiling the Molecular Machinery

The first critical step in the in silico analysis of a novel compound is the identification of its potential biological targets. Without a defined target, subsequent molecular modeling studies lack a scientific anchor. For this purpose, we employ ligand-based target prediction, a computational method that leverages the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets.

Methodology: Target Prediction using SwissTargetPrediction

We will utilize the SwissTargetPrediction web server, a robust and widely validated tool for predicting the protein targets of small molecules.[1][2][3]

Protocol:

  • Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is Cc1ccc(cc1)c2nc(s/c2=C\C(=O)O)C.

  • Submission to SwissTargetPrediction: The SMILES string is submitted to the SwissTargetPrediction server (--INVALID-LINK--).[1][2][3]

  • Target Selection: The output provides a list of predicted targets ranked by probability. For this guide, we will focus on the highest-probability targets for subsequent in-depth analysis.

Predicted Targets and Rationale for Selection

Based on the SwissTargetPrediction analysis of the provided SMILES string, the following are the top predicted protein targets with the highest probability scores:

Target ClassTarget NameUniprot IDProbabilityRationale for PrioritizationPDB ID
EnzymeCarbonic anhydrase IIP00918HighKnown target for various heterocyclic compounds.2ABE
EnzymeProstaglandin G/H synthase 2 (COX-2)P35354HighThiazole derivatives have shown anti-inflammatory activity.5IKR
G-protein coupled receptorCannabinoid receptor 1 (CB1)P21554ModeratePotential for neuromodulatory or analgesic effects.5TGZ

For the remainder of this guide, we will focus our in silico modeling efforts on the top two predicted targets: Carbonic anhydrase II and Prostaglandin G/H synthase 2 (COX-2) . This decision is based on their high prediction probabilities and the existing literature suggesting the plausibility of thiazole derivatives interacting with these enzyme classes. The Protein Data Bank (PDB) IDs for suitable crystal structures of these targets have been identified for use in subsequent docking and simulation studies. The PDB is the single worldwide repository for 3D structural data of large biological molecules.[4][5][6][7][8]

Molecular Docking: Simulating the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the binding mode and affinity of a ligand to its protein target.

Causality Behind Experimental Choices

The choice of docking software, scoring function, and search algorithm significantly impacts the reliability of the results. We will use AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and computational efficiency. The selection of the protein crystal structure is paramount; we have chosen high-resolution structures with co-crystallized ligands to define the binding pocket accurately.

Detailed Protocol for Molecular Docking with AutoDock Vina

Software and Prerequisites:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or UCSF Chimera: For visualization and analysis.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the selected PDB files (e.g., 2ABE for Carbonic anhydrase II).

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and save it as a MOL file.

    • Open the MOL file in ADT.

    • Assign Gasteiger charges.

    • Detect the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Load the prepared protein and ligand PDBQT files into ADT.

    • Define the search space (grid box) to encompass the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to rotate freely.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Results Analysis:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses in PyMOL or UCSF Chimera to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Diagram of the Molecular Docking Workflow:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download PDB Structure Protein_Prep Prepare Protein (Add H, Charges) PDB->Protein_Prep Ligand_Draw Draw Ligand Structure Ligand_Prep Prepare Ligand (Charges, RotBonds) Ligand_Draw->Ligand_Prep Grid Define Grid Box Protein_Prep->Grid Ligand_Prep->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Binding Poses & Affinity Vina->Results Visualization Visualize Interactions Results->Visualization

Caption: Molecular docking workflow from preparation to analysis.

Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time. This provides valuable insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that maintain the complex.

The "Why" Behind the Simulation Choices

We will use GROMACS (Groningen Machine for Chemical Simulations), a versatile and high-performance MD simulation package. The choice of force field is critical for accurately describing the atomic interactions; we will use the AMBER force field for the protein and the Generalized Amber Force Field (GAFF) for the ligand. The simulation will be performed in an explicit solvent environment to mimic physiological conditions.

Detailed Protocol for MD Simulation with GROMACS

Software and Prerequisites:

  • GROMACS: For running the MD simulation.

  • AmberTools: For generating ligand topology and parameters.

  • VMD or PyMOL: For visualization and trajectory analysis.

Step-by-Step Methodology:

  • System Preparation:

    • Start with the best-docked pose of the protein-ligand complex from the molecular docking step.

    • Use AmberTools (specifically antechamber and parmchk2) to generate the topology and parameter files for the ligand.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box) around the complex.

    • Fill the box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen bond analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

      • Binding free energy calculations (e.g., MM/PBSA): To estimate the binding affinity.

Diagram of the MD Simulation Workflow:

G Start Docked Complex Prep Generate Ligand Topology Start->Prep Solvate Solvate & Add Ions Prep->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: Step-by-step workflow for MD simulation.

ADMET Prediction: Assessing Drug-Likeness

A potent molecule is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities before significant resources are invested.

Rationale for ADMET Profiling

By predicting key pharmacokinetic and toxicological properties, we can prioritize compounds with a higher probability of success in clinical trials. This proactive approach helps in designing molecules with improved ADMET profiles.

Methodology for ADMET Prediction

We will use a combination of freely available web servers, such as ADMETlab and pkCSM, to obtain a comprehensive ADMET profile for our molecule.

Protocol:

  • Input: Submit the SMILES string of the molecule to the selected ADMET prediction servers.

  • Analysis of Key Parameters:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Table of Predicted ADMET Properties:

PropertyPredicted ValueInterpretation
Absorption
Caco-2 Permeability......
Human Intestinal Absorption......
Distribution
BBB Permeability......
Plasma Protein Binding......
Metabolism
CYP2D6 Inhibition......
CYP3A4 Inhibition......
Excretion
Renal Clearance......
Toxicity
AMES Toxicity......
hERG Inhibition......
Hepatotoxicity......

(Note: The table will be populated with the actual predicted values from the ADMET servers.)

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. This information can be used to design new molecules with improved potency and selectivity.

The "Why" Behind Pharmacophore Generation

By understanding the key pharmacophoric features, we can guide the design of new analogs with enhanced binding to the target protein. It also serves as a valuable tool for virtual screening of large compound libraries to identify novel scaffolds.

Methodology for Pharmacophore Modeling

We will use a structure-based approach, generating a pharmacophore model based on the interactions observed in the docked complex.

Software:

  • LigandScout or Pharmit: For pharmacophore generation and virtual screening.

Protocol:

  • Model Generation:

    • Use the lowest energy docked pose of the protein-ligand complex as input.

    • The software will automatically identify the key interaction features and generate a 3D pharmacophore model.

  • Model Validation:

    • The generated pharmacophore model can be validated by its ability to distinguish known active compounds from inactive ones.

  • Application in Virtual Screening:

    • The validated pharmacophore can be used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify novel molecules that match the pharmacophoric features.

Diagram of Structure-Based Pharmacophore Modeling:

G Input Docked Protein-Ligand Complex Generate Generate Pharmacophore Model Input->Generate Validate Validate Model Generate->Validate Screen Virtual Screening Validate->Screen Hits Identify Novel Hits Screen->Hits

Caption: Workflow for structure-based pharmacophore modeling.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying target prediction, molecular docking, molecular dynamics simulations, ADMET profiling, and pharmacophore modeling, we have laid the computational groundwork for its further development as a potential therapeutic agent. The predicted targets and binding interactions provide a strong rationale for subsequent experimental validation through in vitro and in vivo studies. The methodologies and protocols detailed herein are intended to serve as a robust and reproducible framework for the computational investigation of novel small molecules in drug discovery.

References

spectroscopic data (NMR, IR, Mass) of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Spectroscopic Fidelity in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent biological and toxicological data stand. For novel heterocyclic compounds such as this compound—a molecule of interest due to its scaffold's prevalence in pharmacologically active agents—a multi-pronged spectroscopic approach is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this specific thiazole derivative. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity and data validation.

Molecular Structure and Synthetic Context

The target molecule, this compound, possesses a molecular formula of C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol [1][2]. Its structural identity is defined by a central 4-methylthiazole ring, substituted at the 2-position with a p-tolyl group and at the 5-position with a carboxylic acid moiety.

cluster_workflow Analytical Workflow Sample Target Compound (Solid) Solubilize_NMR Dissolve in DMSO-d6 Sample->Solubilize_NMR Solubilize_MS Dissolve in MeOH/ACN Sample->Solubilize_MS IR_Acq FT-IR (ATR) Acquisition Sample->IR_Acq NMR_Acq ¹H & ¹³C NMR Acquisition Solubilize_NMR->NMR_Acq MS_Acq HRMS (ESI-TOF) Acquisition Solubilize_MS->MS_Acq Data_Analysis Data Integration & Structural Elucidation NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis cluster_frag Proposed MS Fragmentation Parent [M+H]⁺ m/z = 234.0583 Frag1 [M+H - CO₂]⁺ m/z = 190.0794 Parent->Frag1 - CO₂ (44 Da) Frag2 [p-tolyl]⁺ m/z = 91.0542 Parent->Frag2 Ring Cleavage

References

Whitepaper: A Strategic Guide to Uncovering the Therapeutic Targets of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a vast range of biological activities.[1][2] The specific compound, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (herein referred to as C12-Thiazole), represents a promising, yet underexplored, chemical entity. While direct therapeutic targets for this exact molecule are not established, its structural features suggest a high probability of interaction with key biological pathways implicated in oncology, inflammation, and metabolic diseases. This technical guide eschews a simple literature review in favor of a forward-looking, systematic strategy for drug development professionals. We will delineate a multi-pronged, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded approach to robustly identify, validate, and characterize the therapeutic targets of C12-Thiazole, transforming it from a chemical structure to a viable therapeutic candidate.

The Thiazole Scaffold: A Foundation of Therapeutic Versatility

The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, prized for its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules.[3] This versatility has led to the development of thiazole-containing drugs with diverse mechanisms of action, from kinase inhibition in oncology to antimicrobial activity.[3][4]

Clinically Relevant Activities of Thiazole Derivatives:

  • Anticancer: Thiazole derivatives are known to inhibit critical cancer-related targets, including receptor tyrosine kinases (VEGFR-2, EGFR), non-receptor kinases (PI3K/mTOR), and cell cycle regulators, as well as inducing apoptosis.[5][6][7][8]

  • Anti-inflammatory: Certain thiazole compounds have demonstrated potent anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10]

  • Antimicrobial: The thiazole ring is a key component in some antibiotics and antifungal agents, interfering with essential microbial processes.[4]

  • Antidiabetic: Novel thiazole derivatives have been investigated as α-glucosidase inhibitors and for their ability to improve insulin sensitivity.[2][11]

Given this precedent, C12-Thiazole is a strong candidate for possessing valuable pharmacological activity. The core challenge, and the focus of this guide, is to systematically deorphanize its mechanism of action.

A Multi-pronged Strategy for Target Identification and Validation

We propose a comprehensive workflow that integrates computational prediction with robust experimental validation. This strategy is designed to maximize the probability of success while ensuring the generated data is reliable and reproducible. The causality behind this integrated approach is simple: computational methods provide a cost-effective way to generate hypotheses and narrow the search space, while experimental methods provide the necessary empirical proof of a biological interaction.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Preclinical Development in_silico In Silico Screening (Docking, Pharmacophore) binding_assays Biophysical Binding Assays (SPR, ITC, CETSA) in_silico->binding_assays Putative Targets unbiased_exp Unbiased Experimental (Chemical Proteomics) unbiased_exp->binding_assays Identified Hits biased_exp Biased Experimental (Kinase Panels, etc.) biased_exp->binding_assays Screening Hits functional_assays Cell-Based Functional Assays (e.g., Phospho-Flow, Reporter Gene) binding_assays->functional_assays Confirmed Binders moa Mechanism of Action (MoA) Elucidation functional_assays->moa Validated Targets in_vivo In Vivo Model Testing moa->in_vivo Confirmed MoA

Caption: High-level workflow for target identification and validation.

Phase 1: Target Hypothesis Generation

The initial phase focuses on generating a high-quality list of putative protein targets. We advocate for a parallel approach using both computational and experimental methods.

Before committing to resource-intensive wet-lab experiments, computational screening can rapidly identify potential targets.

  • Molecular Docking & Virtual Screening: Dock the 3D structure of C12-Thiazole against libraries of protein crystal structures (e.g., PDB) focusing on targets known to be modulated by thiazoles, such as kinases, COX, and MUC1.[10][12] A strong docking score, coupled with plausible binding interactions (e.g., hydrogen bonding via the carboxylic acid), provides a strong rationale for further investigation.

  • Pharmacophore Modeling: Build a pharmacophore model based on known active thiazole derivatives. This model can then be used to screen databases of protein targets to find those that possess a complementary binding site.

For a truly comprehensive and unbiased discovery of targets, affinity chromatography coupled with mass spectrometry (AC-MS) is the gold standard. This technique identifies proteins from a complex cellular lysate that physically interact with the compound of interest.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Immobilize C12-Thiazole onto a solid support (e.g., NHS-activated Sepharose beads) via its carboxylic acid group. Causality: The carboxylic acid is a common and effective handle for conjugation that often minimally impacts the core pharmacophore responsible for binding. A linker may be required to reduce steric hindrance.

  • Control Resin Preparation: Prepare a "mock" resin by blocking the activated groups without conjugating the compound. Trustworthiness: This is a critical control to differentiate true binders from proteins that non-specifically adhere to the matrix.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line like MDA-MB-231 if pursuing an anticancer indication).[12]

  • Affinity Pulldown: Incubate the lysate separately with the C12-Thiazole resin and the mock resin.

  • Washing: Perform stringent washes to remove non-specific binders. A gradient of increasing salt concentration can be used.

  • Elution: Elute the bound proteins from the resin, typically using a denaturant like SDS or by competitive elution with an excess of free C12-Thiazole. Expertise: Competitive elution is superior as it specifically displaces true binders, providing an extra layer of validation.

  • Protein Identification: Analyze the eluates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Identify proteins that are significantly enriched in the C12-Thiazole eluate compared to the mock control. These are your high-confidence putative targets.

G compound C12-Thiazole resin Sepharose Resin compound->resin Immobilization lysate Cell Lysate resin->lysate Incubation (Pulldown) lcms LC-MS/MS Analysis lysate->lcms Elution hits Putative Targets lcms->hits Data Analysis G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound C12-Thiazole Compound->PI3K Compound->mTORC1

References

Methodological & Application

one-pot synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[2][3][4] Specifically, 4-methyl-2-aryl-1,3-thiazole-5-carboxylic acid derivatives are of significant interest as they serve as crucial intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor antagonists.[5][6] The title compound, this compound, combines the robust thiazole core with substituents that allow for further chemical modification, making it a valuable building block in drug discovery pipelines.

Traditional multi-step syntheses for such compounds are often plagued by tedious work-up procedures, the use of hazardous reagents, and modest overall yields.[7] This application note details a robust, efficient, and operationally simple one-pot synthesis that circumvents these challenges. By leveraging an in situ generation of the key α-halo ketoester intermediate, this protocol provides a streamlined pathway to the target carboxylic acid, enhancing both yield and laboratory efficiency.

Principle of the Synthesis: A Modern Hantzsch Condensation

The synthesis is based on the classic Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[1][8] This protocol employs a modern, one-pot, three-component approach that enhances safety and efficiency.

The core transformation involves three key stages executed sequentially in a single reaction vessel:

  • In Situ α-Halogenation: Ethyl acetoacetate is halogenated at the α-position using N-Bromosuccinimide (NBS). This avoids the need to handle lachrymatory and unstable α-halo ketones directly.

  • Hantzsch Cyclocondensation: The in situ generated ethyl 2-bromo-3-oxobutanoate reacts with 4-methylthiobenzamide. The thioamide acts as a binucleophile, providing the S and N atoms required to form the heterocyclic ring.

  • In Situ Saponification: Following the formation of the ethyl ester of the target molecule, a strong base is introduced to hydrolyze the ester directly, yielding the desired carboxylic acid upon acidic work-up.

This one-pot strategy significantly reduces reaction time, minimizes solvent waste, and improves the overall yield compared to conventional multi-step approaches.[7][9]

Reaction Workflow Diagram

G cluster_0 Reaction Vessel (One-Pot) cluster_1 Final Product A Ethyl Acetoacetate I1 Intermediate A (Ethyl 2-bromo-3-oxobutanoate) A->I1 Step 1: α-Bromination B N-Bromosuccinimide (NBS) B->I1 C 4-Methylthiobenzamide I2 Intermediate B (Ethyl Ester Product) C->I2 Step 2: Cyclocondensation D NaOH (aq) I3 Intermediate C (Carboxylate Salt) D->I3 E HCl (aq) F This compound E->F I1->I2 I2->I3 Step 3: Saponification I3->F Step 4: Acidification & Precipitation

Caption: One-pot, multi-stage synthesis workflow.

Reaction Mechanism

The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration.[10][11]

  • Nucleophilic Attack: The sulfur atom of the 4-methylthiobenzamide, being a soft nucleophile, attacks the α-carbon of the brominated ketoester, displacing the bromide ion in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the fully aromatic and stable thiazole ring system.

G Thioamide R-C(=S)NH₂ (4-Methylthiobenzamide) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S Nucleophilic Attack Haloester Br-CH(COOEt)-C(=O)CH₃ (Bromo Ketoester) Haloester->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 N attacks C=O (Cyclization) Product Aromatic Thiazole Ester Intermediate2->Product - H₂O (Dehydration)

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Experimental Protocol

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Ethyl AcetoacetateC₆H₁₀O₃130.14101.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98111.1
4-MethylthiobenzamideC₈H₉NS151.23101.0
Tetrahydrofuran (THF)C₄H₈O72.1140 mL-
Water (Deionized)H₂O18.0240 mL-
Sodium Hydroxide (NaOH)NaOH40.00303.0
Hydrochloric Acid (HCl)HCl36.46As needed-
EthanolC₂H₅OH46.07For Recrystallization-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (10 mmol, 1.27 mL).

  • Solvent Addition: Add a solvent mixture of tetrahydrofuran (THF, 20 mL) and deionized water (20 mL). Cool the flask to 0 °C in an ice bath.

  • α-Bromination: Slowly add N-Bromosuccinimide (NBS) (11 mmol, 1.96 g) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring (Bromination): Stir the mixture vigorously at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate using Thin Layer Chromatography (TLC) with a 2:1 petroleum ether/ethyl acetate eluent.

  • Cyclocondensation: Once the bromination is complete, add 4-methylthiobenzamide (10 mmol, 1.51 g) to the flask.

  • Heating: Heat the reaction mixture to 80 °C (reflux) and maintain for 3-4 hours. Monitor the formation of the ethyl ester product by TLC.

  • Saponification (Hydrolysis): Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (30 mmol, 1.2 g) in water (20 mL).

  • Completion of Hydrolysis: Stir the mixture at room temperature overnight (approx. 12-16 hours) to ensure complete hydrolysis of the ester.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH 4-5 by adding 2M hydrochloric acid dropwise. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 20 mL).

  • Purification:

    • Air-dry the crude solid.

    • Recrystallize the crude product from hot ethanol to yield the pure this compound as a crystalline solid.

    • Dry the final product in a vacuum oven at 50 °C.

Data and Expected Results

ParameterExpected Outcome
Product This compound
Appearance White to off-white crystalline solid
Yield 75-85%
Purity (by HPLC) >98%
Characterization Consistent with the expected structure via ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete bromination or cyclization.Ensure NBS is fresh and added slowly at low temperature. Extend reflux time for the cyclization step and monitor by TLC.[12]
Product loss during work-up.Ensure pH is carefully adjusted during precipitation. If the product has some water solubility, extract the acidic filtrate with ethyl acetate.[12]
Impure Product Unreacted starting materials.Ensure complete reaction by monitoring with TLC. Improve purification by using a different recrystallization solvent or performing column chromatography.
Side product formation.Control reaction temperatures carefully, especially during NBS addition. Ensure high purity of starting materials.[12]
Reaction Stalls Inactive reagents.Use freshly opened or purified starting materials.

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a well-ventilated area or fume hood, away from ignition sources.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of this compound. By combining in situ halogenation, Hantzsch cyclocondensation, and subsequent saponification into a single, streamlined process, this method offers significant advantages in terms of operational simplicity, yield, and atom economy. This protocol is highly valuable for researchers in medicinal chemistry and drug development, facilitating access to a key heterocyclic building block for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid esters, a class of compounds with significant potential in medicinal chemistry. Thiazole derivatives are integral scaffolds in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This protocol details a robust and efficient synthetic strategy based on the well-established Hantzsch thiazole synthesis. We present a step-by-step methodology for the preparation of the key precursors, 4-methylthiobenzamide and ethyl 2-chloroacetoacetate, followed by their cyclocondensation to yield the target thiazole ester. This guide is intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and characterize these valuable compounds.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic motif frequently found in a variety of natural products and synthetic compounds of therapeutic interest.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide range of biological targets. The development of novel synthetic routes to functionalized thiazoles is therefore a critical endeavor in the field of drug discovery. The title compounds, this compound esters, represent a key subclass of thiazole derivatives that serve as important building blocks for the synthesis of more complex bioactive molecules.[2][3] The synthetic approach outlined herein employs the Hantzsch thiazole synthesis, a classical and reliable method for the construction of the thiazole nucleus from an α-haloketone and a thioamide.[1]

Overall Synthetic Scheme

The synthesis of the target this compound ester is accomplished through a two-step process, preceded by the preparation of the necessary starting materials.

Synthetic Scheme cluster_0 Starting Material Synthesis cluster_1 Hantzsch Thiazole Synthesis p-Toluamide p-Toluamide 4-Methylthiobenzamide 4-Methylthiobenzamide p-Toluamide->4-Methylthiobenzamide  Lawesson's Reagent, Toluene, Reflux Target Ester Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate 4-Methylthiobenzamide->Target Ester Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl Acetoacetate->Ethyl 2-chloroacetoacetate  SO2Cl2, -5 to 10°C Ethyl 2-chloroacetoacetate->Target Ester

Caption: Overall synthetic workflow.

Part 1: Synthesis of Starting Materials

Protocol 1: Synthesis of 4-Methylthiobenzamide from p-Toluamide

This protocol describes the thionation of p-toluamide using Lawesson's reagent to yield 4-methylthiobenzamide. Lawesson's reagent is a widely used and effective thionating agent for converting amides to thioamides.[4][5][6]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
p-ToluamideC₈H₉NO135.1613.5 g0.1
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.4722.2 g0.055
TolueneC₇H₈92.14200 mL-
Saturated NaHCO₃ solution--100 mL-
Brine--100 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-
DichloromethaneCH₂Cl₂84.93As needed-
HexaneC₆H₁₄86.18As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluamide (13.5 g, 0.1 mol) and Lawesson's reagent (22.2 g, 0.055 mol).

  • Add 200 mL of toluene to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to quench any remaining Lawesson's reagent.

  • Separate the organic layer and wash it with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford 4-methylthiobenzamide as a yellow solid.

Safety Precautions:

  • Lawesson's reagent is harmful if swallowed, in contact with skin, or if inhaled. It also releases flammable and toxic gas upon contact with water.[7][8][9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 2: Synthesis of Ethyl 2-chloroacetoacetate

This protocol details the chlorination of ethyl acetoacetate using sulfuryl chloride to produce ethyl 2-chloroacetoacetate.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g0.1
Sulfuryl chlorideSO₂Cl₂134.9714.8 g0.11

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Thermometer

Procedure:

  • Place ethyl acetoacetate (13.0 g, 0.1 mol) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the flask to -5 to 0 °C using an ice-salt bath.

  • Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.

  • The crude ethyl 2-chloroacetoacetate is typically used in the next step without further purification. If desired, it can be purified by vacuum distillation.

Safety Precautions:

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

Part 2: Hantzsch Thiazole Synthesis

Protocol 3: Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

This protocol describes the cyclocondensation of 4-methylthiobenzamide and ethyl 2-chloroacetoacetate to form the target thiazole ester.

Hantzsch_Thiazole_Synthesis reagents 4-Methylthiobenzamide Ethyl 2-chloroacetoacetate solvent Ethanol reagents->solvent Reflux product Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate solvent->product Reaction workup Cooling Filtration Recrystallization product->workup Isolation

References

Application Notes and Protocols for Evaluating the Anticancer Properties of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer potential of the novel compound, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with several demonstrating potent anticancer activities.[1][2][3] This guide outlines a systematic approach to assess the cytotoxic and mechanistic properties of this specific thiazole derivative in relevant cancer cell models. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step.

Introduction: The Rationale for Investigating Thiazole Derivatives in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[1] Heterocyclic compounds, particularly those containing a thiazole scaffold, have garnered considerable attention due to their diverse pharmacological activities, including anticancer properties.[4][5] The thiazole ring is a key structural component in several clinically approved anticancer drugs, such as Dasatinib and Ixazomib.[1][2]

The anticancer efficacy of thiazole derivatives is often attributed to their ability to interact with various biological targets, thereby disrupting pathways crucial for cancer cell proliferation and survival.[1][2] Mechanistic studies have revealed that these compounds can induce apoptosis, inhibit key signaling pathways like NFkB/mTOR/PI3K/AkT, and modulate the activity of critical enzymes such as topoisomerase and HDAC.[6]

The subject of this guide, this compound, belongs to this promising class of compounds. Its structural features suggest a potential for interaction with biological targets implicated in cancer progression. This document provides a detailed roadmap for the systematic evaluation of its anticancer properties, from initial cytotoxicity screening to in-depth mechanistic studies.

Preliminary Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to properly handle and prepare the test compound to ensure accurate and reproducible results.

2.1. Solubility Testing and Stock Solution Preparation

  • Objective: To determine a suitable solvent for this compound and to prepare a high-concentration stock solution.

  • Protocol:

    • Test the solubility of the compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO) and ethanol.

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in the chosen solvent.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

    • For cell-based assays, the final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Phase I: Primary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this screening.[7]

3.1. Cell Line Selection

The choice of cell lines should be guided by the therapeutic indication of interest. A panel of cell lines from different cancer types is recommended for a broad initial screening. For instance:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)[8]

  • Lung Cancer: A549[8]

  • Colorectal Cancer: HCT-116, SW480[8][9]

  • Osteosarcoma: SaOS-2[4]

  • Non-Cancerous Control: A non-malignant cell line (e.g., from the same tissue of origin) should be included to assess selectivity.[10]

3.2. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[11] Include vehicle control (solvent only) and a positive control (a known cytotoxic drug).[7]

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Summarizing Cytotoxicity Data

Cell LineIncubation Time (h)IC50 (µM) [Mean ± SD]Selectivity Index
Cancer Cell Lines
MCF-748[Insert Data][Calculate]
MDA-MB-23148[Insert Data][Calculate]
A54948[Insert Data][Calculate]
HCT-11648[Insert Data][Calculate]
Non-Cancerous Cell Line
[e.g., MCF-10A]48[Insert Data]N/A
Selectivity Index = IC50 in non-cancerous cells / IC50 in cancer cells

Phase II: Mechanistic Elucidation

Following the determination of cytotoxic activity, the next phase involves investigating the mechanism of action through which this compound induces cell death.

4.1. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]

4.2. Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.[11]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Workflow for Mechanistic Assays

Mechanistic_Workflow cluster_0 Apoptosis Assay cluster_1 Cell Cycle Analysis A Treat cells with compound B Harvest and stain with Annexin V/PI A->B C Analyze by flow cytometry B->C D Treat cells with compound E Fix and stain with PI/RNase A D->E F Analyze by flow cytometry E->F

Caption: General workflow for apoptosis and cell cycle analysis.

4.3. Western Blot Analysis of Key Signaling Proteins

Based on the known mechanisms of thiazole derivatives, investigating the PI3K/Akt/mTOR pathway is a logical starting point.[6]

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.[11]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

  • Secondary Antibody and Detection: Wash the membrane, incubate with a corresponding HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.[11]

Potential Signaling Pathway to Investigate

PI3K_Pathway Compound 4-Methyl-2-(4-methylphenyl)- 1,3-thiazole-5-carboxylic acid PI3K PI3K Compound->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Inconsistent cell seeding, edge effects in the 96-well plate.Use a multichannel pipette for consistency, avoid using the outer wells of the plate.
No dose-dependent cytotoxicity Compound is inactive at tested concentrations, solubility issues.Test a wider and higher range of concentrations, re-check compound solubility and stock solution integrity.
High background in Western blot Insufficient blocking, antibody concentration too high.Increase blocking time or use a different blocking agent, optimize primary and secondary antibody concentrations.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity and elucidating its mechanism of action, researchers can gain valuable insights into the therapeutic potential of this novel compound.

References

antimicrobial activity assay for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Quantitative Assessment of the Antimicrobial Activity of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial and antifungal properties.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[2][3] Thiazole derivatives are integral to numerous clinically approved drugs and have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4][5] The structural versatility of the thiazole nucleus allows for chemical modifications that can modulate its biological activity, making it a focal point in the design of new therapeutic agents.[6] This document provides a detailed, field-proven protocol for evaluating the antimicrobial efficacy of a specific thiazole derivative, this compound, using standardized quantitative methods.

Principle of Antimicrobial Susceptibility Testing

The primary objective of this protocol is to quantitatively determine the antimicrobial potency of the test compound. This is achieved by determining two key parameters:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7][8] This assay measures the agent's bacteriostatic (growth-inhibiting) activity.

  • Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This assay determines the agent's bactericidal (killing) activity.

The broth microdilution method is the gold standard for determining MIC values due to its quantitative nature, efficiency, and conservation of test material.[8][11] The protocol described herein is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[12][13]

Experimental Workflow for Antimicrobial Assessment

The following diagram outlines the comprehensive workflow for determining the MIC and MBC of the test compound.

Antimicrobial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (MHB) & Agar (MHA) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (37°C for 18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto MHA Plates Read_MIC->Subculture Data_Table Tabulate MIC & MBC Values (µg/mL) Read_MIC->Data_Table Incubation_MBC Incubate MHA Plates (37°C for 18-24h) Subculture->Incubation_MBC Read_MBC Determine MBC: Lowest Concentration with No Colony Growth (≥99.9% kill) Incubation_MBC->Read_MBC Read_MBC->Data_Table Ratio_Calc Calculate MBC/MIC Ratio Data_Table->Ratio_Calc Interpretation Interpret as Bacteriostatic or Bactericidal Ratio_Calc->Interpretation

Caption: Workflow for MIC and MBC Determination.

Detailed Protocols

PART 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol quantitatively determines the lowest concentration of the test compound that inhibits microbial growth.

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (37°C)

Protocol Steps:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL).

    • Causality: DMSO is used as a solvent for compounds that are poorly soluble in water. The concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory to the microorganisms (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-4 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Causality: Standardizing the inoculum density is the most critical step for reproducibility. A non-standardized inoculum will lead to significant variations in MIC results.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Microtiter Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of the test compound (prepared by diluting the main stock in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound).

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only (no compound, no inoculum).

    • This setup creates a concentration gradient of the test compound (e.g., from 512 µg/mL down to 1 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 256 µg/mL to 0.5 µg/mL).

    • Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading and Interpretation of MIC:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (the first clear well).[7][8]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

PART 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol determines if the compound is bactericidal and at what concentration. It is performed immediately after the MIC is determined.

Protocol Steps:

  • Subculturing from MIC Plate:

    • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate. Label each spot corresponding to its concentration.

    • Causality: This step transfers bacteria from an inhibitory environment to a nutrient-rich, antibiotic-free medium to assess their viability.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading and Interpretation of MBC:

    • After incubation, count the number of colonies at each spot.

    • The MBC is the lowest concentration that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Data Analysis and Interpretation

The results of the MIC and MBC assays should be recorded systematically. The relationship between the MBC and MIC provides insight into the nature of the antimicrobial agent.

Sample Data Presentation:

MicroorganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213This compound16322Bactericidal
E. coli ATCC 25922This compound64>256>4Bacteriostatic
S. aureus ATCC 29213Ciprofloxacin (Control)0.512Bactericidal
E. coli ATCC 25922Ciprofloxacin (Control)0.250.52Bactericidal

Interpreting the MBC/MIC Ratio:

  • Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10] This indicates that the concentration required to kill the bacteria is not much higher than the concentration required to inhibit its growth.

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4. This implies that the agent primarily inhibits growth, and a much higher concentration is needed to achieve a killing effect.

References

Application Notes and Protocols for the Development of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that serves as a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a multitude of natural products, such as Vitamin B1 (Thiamine), and synthetic compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6] The versatility of the thiazole ring, which allows for substitution at multiple positions, provides a rich chemical space for the development of novel therapeutic agents.[2][7]

The core molecule, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (CAS: 54001-13-7), presents a strategic starting point for a drug discovery campaign.[8][9] Its structure contains three key regions amenable to chemical modification:

  • The Carboxylic Acid (C5): A highly versatile functional group for derivatization into amides, esters, and other functionalities to modulate physicochemical properties and target interactions.

  • The 4-methylphenyl Group (C2): The aryl ring can be substituted to explore structure-activity relationships (SAR) related to hydrophobicity, electronics, and steric bulk.

  • The Methyl Group (C4): While less commonly modified, it offers another potential site for derivatization.

This guide provides detailed protocols for the synthesis, purification, characterization, and in vitro screening of novel derivatives based on this promising thiazole scaffold, with a primary focus on modifying the carboxylic acid moiety. The methodologies are designed to be robust and reproducible, providing researchers with the tools to generate and evaluate compound libraries for therapeutic potential.

Part 1: Synthetic Strategies for Derivative Development

The primary and most accessible strategy for generating a diverse library from the parent acid is the modification of the carboxyl group. This approach allows for the introduction of a wide range of chemical functionalities, profoundly influencing the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile.

Amide Synthesis via Carboxylic Acid Activation

Rationale: The formation of an amide bond is a fundamental transformation in medicinal chemistry, present in countless approved drugs.[10] Amide derivatives of the core thiazole can exhibit improved biological activity and metabolic stability. Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate nucleophilic attack by the amine.[11][12] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[11]

Workflow for Amide Synthesis:

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Work-up & Purification A Dissolve Thiazole Carboxylic Acid (1 equiv) in DMF/DCM B Add EDC (1.2 equiv) & HOBt (0.1 equiv) / NHS (1.2 equiv) A->B C Stir at RT for 30-60 min to form activated ester B->C D Add Amine (1.1 equiv) & Base (e.g., DIPEA, 2 equiv) C->D Activated Intermediate E Stir at RT for 2-12 hours D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction & perform aqueous work-up F->G Reaction Complete H Purify crude product via column chromatography G->H I Characterize pure amide derivative H->I

Caption: General workflow for the synthesis of amide derivatives.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for coupling the parent thiazole carboxylic acid with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃, 5% aqueous HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or DMF (0.1 M), add HOBt (0.1 equiv) and EDC (1.2 equiv).[13]

  • Stir the mixture at room temperature (23 °C) for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).

  • Continue stirring the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt, NHSDIPEA, TEADCM, DMF, WaterWater-soluble byproducts, mild conditions.[11]Racemization (suppressed by HOBt/NHS).
HATU (Aminium Salt)NoneDIPEA, TEADMF, ACNHigh efficiency, fast reaction times, low racemization.Cost, potential for side reactions with nucleophilic additives.
DCC (Carbodiimide)DMAPNoneDCM, THFInexpensive, effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
Acyl Fluoride (e.g., Cyanuric Fluoride)Pyridine, DIPEADCMEffective for sterically hindered substrates.[14]Requires handling of specialized fluorinating agents.
Ester Synthesis

Rationale: Converting the carboxylic acid to an ester can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability. Esters can also act as prodrugs, undergoing hydrolysis in vivo by esterase enzymes to release the active carboxylic acid. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and highly efficient method, particularly for sterically hindered alcohols and acid-sensitive substrates.[15][16]

Workflow for Steglich Esterification:

A Combine Thiazole Carboxylic Acid (1 equiv), Alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM B Cool solution to 0 °C A->B C Add DCC (1.1 equiv) in one portion B->C D Stir at 0 °C for 30 min, then at RT for 2-4 hours C->D E Monitor reaction by TLC/LC-MS D->E F Filter off precipitated DCU byproduct E->F G Perform aqueous work-up on filtrate F->G H Purify crude ester via column chromatography G->H

Caption: Workflow for ester synthesis via Steglich esterification.

Protocol 2: Steglich Esterification

Materials:

  • This compound

  • Desired alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • To a solution of the thiazole carboxylic acid (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.1 M), cool the flask to 0 °C in an ice bath.[16]

  • Add DCC (1.1 equiv) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[16]

  • Monitor the reaction for the disappearance of the starting acid by TLC.

  • Once complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by flash column chromatography.

Part 2: Compound Purification and Structural Characterization

Rationale: Unambiguous structural confirmation and assessment of purity are critical steps in drug discovery. A compound's biological activity is meaningless without confirmation of its identity and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.[17]

Protocol 3: General Purification and Characterization

Purification:

  • Flash Column Chromatography: The crude product from the reaction work-up is dissolved in a minimal amount of the appropriate solvent and loaded onto a silica gel column. The column is eluted with a solvent system of increasing polarity (e.g., 0% to 50% ethyl acetate in hexanes) to separate the desired product from unreacted starting materials and byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Successful derivatization can be confirmed by the appearance of new signals corresponding to the added amide or ester moiety and shifts in the signals of protons near the reaction site.[17]

    • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • Used to determine the molecular weight of the synthesized derivative, confirming the successful incorporation of the new functionality. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirms the presence of key functional groups. For example, successful amide formation will show a characteristic C=O stretch around 1650 cm⁻¹, while an ester will show a C=O stretch around 1735 cm⁻¹.[17]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound, typically aiming for >95% purity for compounds intended for biological screening.

Part 3: Protocols for In Vitro Biological Evaluation

Thiazole derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents.[1][18][19] The following protocols provide standard, robust assays for initial screening of the synthesized compound library.

Anticancer Activity Screening

Rationale: The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17] It is a reliable, high-throughput method for screening the cytotoxic effects of compounds on cancer cell lines.[17]

Workflow for MTT Cytotoxicity Assay:

A Seed cancer cells (e.g., MCF-7) in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of thiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate % viability and IC₅₀ values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol 4: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[17]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Synthesized thiazole derivatives dissolved in DMSO (stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium from a DMSO stock. The final DMSO concentration in the wells should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Table 2: Example Data Presentation for Anticancer Screening

Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)[17][20]
Parent Acid-MCF-7>100
TD-Amide-01 N-benzyl amideMCF-715.2 ± 1.8
TD-Amide-02 N-phenyl amideMCF-725.7 ± 3.1
TD-Ester-01 Ethyl esterMCF-745.3 ± 5.4
Doxorubicin(Control)MCF-70.8 ± 0.1
Anti-inflammatory Activity Screening

Rationale: A key event in inflammation is the denaturation of proteins. The ability of a compound to inhibit heat-induced protein denaturation is a well-established and straightforward method for in vitro screening of anti-inflammatory activity.[21] Another critical pathway involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). Measuring the inhibition of NO production in cell culture is a widely used assay to identify potential anti-inflammatory agents.[22]

Protocol 5: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete growth medium.

  • Lipopolysaccharide (LPS).

  • Synthesized thiazole derivatives dissolved in DMSO.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard.

  • 96-well plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Determine the percentage inhibition of NO production for each compound relative to the LPS-stimulated vehicle control.

Conclusion and Future Perspectives

This guide provides a foundational framework for the systematic development of novel derivatives from this compound. The protocols for amide and ester synthesis offer robust methods for creating a chemically diverse library. The subsequent characterization and in vitro screening protocols for anticancer and anti-inflammatory activities enable the identification of promising lead compounds.

Future work should focus on expanding the SAR by synthesizing a broader range of derivatives, including modifications to the aryl ring. Active compounds identified through these primary screens should be advanced to more complex secondary assays, such as specific enzyme inhibition assays (e.g., VEGFR-2, COX-2)[19][23], cell cycle analysis[17], and apoptosis assays, to elucidate their mechanism of action. Ultimately, promising candidates will require evaluation in in vivo models to assess their efficacy and safety profiles, paving the way for potential new therapeutic agents.

References

Application Notes and Protocols for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, thereby regulating a vast array of cellular processes.[3] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, protein kinases have become a major class of therapeutic targets.[3]

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is a member of this versatile class of compounds. While specific public-domain data on its kinase inhibitory profile is emerging, its structural motifs are present in known kinase inhibitors. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of this compound as a kinase inhibitor. The following protocols are based on established methodologies for characterizing small molecule kinase inhibitors and can be adapted to evaluate this compound against specific kinase targets.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 54001-13-7[4][5]
Molecular Formula C₁₂H₁₁NO₂S[5]
Molecular Weight 233.29 g/mol [5]
Chemical Structure

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]

Objective: To determine the IC₅₀ value of this compound against a target kinase.

Materials:

  • This compound

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)[3]

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates[3]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities[3]

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[3]

    • Prepare a "no inhibitor" control containing only DMSO.[3]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.[3]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[3]

    • Add 2.5 µL of the kinase to each well.[3]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[3]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[3]

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.[3]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[3]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]

    • Add 20 µL of Kinase Detection Reagent to each well.[3]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[3]

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[3]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare 10 mM stock of This compound in DMSO B Create serial dilutions (10-point, 1:3 ratio) A->B C Add diluted compound/DMSO to 96-well plate B->C D Add kinase solution C->D E Pre-incubate (10 min, RT) D->E F Initiate reaction with ATP/substrate mix E->F G Incubate (60 min, 30°C) F->G H Add ADP-Glo™ Reagent G->H I Incubate (40 min, RT) H->I J Add Kinase Detection Reagent I->J K Incubate (30 min, RT) J->K L Measure luminescence K->L M Plot dose-response curve and calculate IC50 L->M

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Protocol 2: Synthesis of this compound

While this compound is commercially available[4][5][6], a general synthetic route for related thiazole carboxylic acids is provided for researchers interested in synthesizing derivatives. The following is a representative procedure adapted from the synthesis of similar thiazole compounds.[7]

Objective: To synthesize this compound.

Materials:

  • Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate (1 equivalent) in methanol.

  • Slowly add a 2N aqueous solution of sodium hydroxide to the methanol solution at room temperature.

  • Stir the reaction mixture continuously for 4 hours at room temperature.

  • After the reaction is complete, remove the methanol using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 5-6 with a 1N hydrochloric acid solution.

  • A white solid should precipitate. Collect the solid by filtration.

  • Dry the collected solid to obtain this compound.

G reagent1 Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate product 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid reagent1->product Saponification reagent2 NaOH, Methanol, H₂O reagent2->product

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols: 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Thiazole Derivative

The unique electronic and structural characteristics of the thiazole ring have long made it a cornerstone in medicinal chemistry. However, its potential in material science is an evolving and exciting field of research. This document provides a comprehensive guide to the applications of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, a promising building block for advanced materials. The presence of a carboxylic acid group offers a reactive handle for incorporation into larger molecular architectures, while the substituted aryl group and the thiazole core impart valuable photophysical and coordination properties.

This guide is intended for researchers and scientists in material science and drug development, offering detailed protocols and the scientific rationale behind the application of this versatile molecule in fluorescent sensors, metal-organic frameworks (MOFs), and conjugated polymers.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. In this case, ethyl 2-chloroacetoacetate serves as the α-haloketone surrogate and 4-methylbenzothioamide provides the necessary thioamide functionality. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzothioamide (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate as a solid.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the synthesized ethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (2-3 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Acidify the solution to a pH of 3-4 with dilute hydrochloric acid. The carboxylic acid will precipitate out as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis 4-methylbenzothioamide 4-methylbenzothioamide thiazole_ester Ethyl 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate 4-methylbenzothioamide->thiazole_ester Ethanol, Reflux ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2-chloroacetoacetate->thiazole_ester final_product 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid thiazole_ester->final_product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic pathway to the target compound.

Application 1: Fluorescent Chemosensor for Metal Ion Detection

The inherent fluorescence of the thiazole moiety, coupled with the coordinating ability of the carboxylic acid and nitrogen heteroatom, makes this compound an excellent candidate for a fluorescent chemosensor.[1][2][3] The interaction of the molecule with specific metal ions can lead to a change in its fluorescence properties, such as quenching or enhancement, allowing for the detection and quantification of the metal ion.

Principle of Operation

The sensing mechanism often involves chelation of the metal ion by the carboxylic acid group and the thiazole nitrogen. This coordination can alter the electronic properties of the molecule, affecting the intramolecular charge transfer (ICT) and, consequently, the fluorescence emission. For instance, binding to a paramagnetic metal ion like Fe(III) can lead to fluorescence quenching through energy or electron transfer processes.

Sensor 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid (Fluorescent) Complex Sensor-Metal Ion Complex (Non-fluorescent or Shifted Fluorescence) Sensor->Complex Chelation Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Complex Detection Change in Fluorescence Signal Complex->Detection

Caption: Mechanism of fluorescence-based metal ion detection.

Protocol 2: Fabrication and Testing of a Fluorescent Sensor for Fe(III)
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as a mixture of DMSO and water.

  • Preparation of Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, etc.) in deionized water.

  • Fluorescence Measurements:

    • In a cuvette, place a solution of the thiazole sensor at a fixed concentration (e.g., 10 µM).

    • Record the fluorescence emission spectrum using a spectrofluorometer at an appropriate excitation wavelength.

    • Sequentially add aliquots of the Fe(III) stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Selectivity Study: Repeat the fluorescence measurement with other metal ion solutions to assess the selectivity of the sensor for Fe(III).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Fe(III) concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

ParameterValueReference
Excitation Wavelength~350 nm (typical for aryl-thiazoles)[2]
Emission Wavelength~450 nm (typical for aryl-thiazoles)[2]
Limit of Detection (LOD) for Fe(III)Expected in the micromolar range[4]
Response TimeTypically rapid (< 1 minute)[4]

Application 2: Organic Linker for Luminescent Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an ideal organic linker for the construction of Metal-Organic Frameworks (MOFs).[5][6][7] MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, catalysis, and sensing. The incorporation of a fluorescent thiazole-based linker can impart luminescent properties to the MOF, making it suitable for sensing applications.

Principle of Operation

In a luminescent MOF, the thiazole-based linker can act as the fluorophore. The porous structure of the MOF can selectively adsorb guest molecules, such as nitroaromatic compounds (potential explosives) or volatile organic compounds (VOCs). The interaction between the guest molecules and the MOF framework can lead to a change in the luminescence of the linker, often through fluorescence quenching. This response can be used for the sensitive detection of the target analyte.

Protocol 3: Solvothermal Synthesis of a Luminescent MOF
  • Reaction Mixture: In a glass vial, combine this compound (1 equivalent) and a metal salt (e.g., zinc nitrate hexahydrate, 1 equivalent).

  • Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-120 °C) for 24-48 hours.

  • Work-up: After cooling to room temperature, crystals of the MOF should have formed.

  • Purification: Decant the mother liquor and wash the crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol.

  • Activation: The purified MOF can be activated by heating under vacuum to remove the solvent molecules from the pores.

cluster_0 MOF Synthesis cluster_1 Sensing Application Linker 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid MOF Luminescent MOF Linker->MOF Solvothermal Synthesis (DMF, 120°C) Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->MOF Quenching Fluorescence Quenching MOF->Quenching Analyte Adsorption Analyte Analyte (e.g., Nitroaromatic) Analyte->Quenching

Caption: Synthesis of a luminescent MOF and its sensing mechanism.

Application 3: Monomer for Conjugated Polymers in Organic Electronics

The rigid, planar structure of the thiazole ring and its electron-deficient nature make it a valuable building block for conjugated polymers used in organic electronics.[5][8][9] By copolymerizing a functionalized version of this compound with an electron-donating comonomer, donor-acceptor (D-A) conjugated polymers can be synthesized. These materials are promising for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Principle of Operation

In a D-A conjugated polymer, the alternating electron-donating and electron-accepting units lead to a narrow bandgap, which is desirable for absorbing a broader range of the solar spectrum in OPVs. The carboxylic acid group can be converted to other functional groups (e.g., esters or halides) to facilitate polymerization reactions like Suzuki or Stille coupling. The final polymer's properties, such as its absorption spectrum, energy levels, and charge carrier mobility, can be tuned by modifying the structure of the thiazole-based monomer and the comonomer.

Protocol 4: Synthesis of a Thiazole-Containing Conjugated Polymer via Suzuki Coupling

Note: This protocol requires prior modification of the carboxylic acid to a di-bromo functionalized monomer.

  • Monomer Preparation: The this compound needs to be converted into a di-bromo functionalized monomer suitable for Suzuki coupling. This is a multi-step process that is beyond the scope of this protocol but is a standard procedure in polymer chemistry.

  • Polymerization Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the di-bromo-thiazole monomer (1 equivalent), a di-boronic ester comonomer (e.g., a benzodithiophene derivative, 1 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., toluene) and an aqueous solution of a base (e.g., K₂CO₃).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 24-48 hours.

  • End-capping and Precipitation: After the polymerization is complete, end-cap the polymer chains by adding a monofunctional aryl bromide and then a monofunctional arylboronic ester. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and oligomers. The final polymer is obtained from the chloroform fraction.

PropertyExpected Range/ValueReference
Optical Bandgap1.8 - 2.2 eV[10]
HOMO Level-5.2 to -5.5 eV[10]
LUMO Level-3.0 to -3.5 eV[10]
Hole Mobility10⁻⁴ to 10⁻² cm²V⁻¹s⁻¹[9]

Conclusion

This compound is a highly versatile and promising molecule for the development of advanced functional materials. Its straightforward synthesis and the ease with which its properties can be tuned make it an attractive building block for a new generation of fluorescent sensors, luminescent MOFs, and conjugated polymers for organic electronics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and unlock the full potential of this intriguing thiazole derivative.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, highlighting the importance of a robust and scalable synthetic route. This document provides a comprehensive guide to the large-scale synthesis of this valuable compound, detailing a two-step process commencing with the Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid. The protocols provided herein are designed for scalability, with a focus on process safety, efficiency, and product purity.

Thiazole rings are prevalent in many biologically active molecules.[1] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a highly effective and widely used method for constructing this heterocyclic core due to its typically high yields and operational simplicity.[1][2]

Overall Synthetic Scheme

The large-scale synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below.

Synthetic_Scheme Starting_Materials Starting Materials: 4-Methylbenzonitrile Ethyl 2-chloroacetoacetate Thioamide Step 1a: Thioamidation 4-Methylthiobenzamide Starting_Materials->Thioamide NaHS, MgCl2 DMF Thiazole_Ester Step 1b: Hantzsch Thiazole Synthesis Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate Thioamide->Thiazole_Ester + Ethyl 2-chloroacetoacetate Ethanol, Reflux Final_Product Step 2: Hydrolysis 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid Thiazole_Ester->Final_Product NaOH, Ethanol/Water Then HCl

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials and Intermediate

Large-Scale Synthesis of 4-Methylthiobenzamide

The synthesis of the thioamide starting material is a critical first step. This protocol adapts a known method for the synthesis of thioamides from nitriles using sodium hydrosulfide.[3]

Reaction Scheme:

Thioamide_Synthesis 4-Methylbenzonitrile 4-Methylbenzonitrile 4-Methylthiobenzamide 4-Methylthiobenzamide 4-Methylbenzonitrile->4-Methylthiobenzamide   NaHS, MgCl2*6H2O   DMF, Room Temp.

Caption: Synthesis of 4-methylthiobenzamide from 4-methylbenzonitrile.

Protocol:

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge dimethylformamide (DMF).

  • Reagent Addition: Under a nitrogen atmosphere, add magnesium chloride hexahydrate followed by sodium hydrosulfide to the DMF with stirring. An exotherm may be observed; maintain the temperature below 30°C.

  • Nitrile Addition: Once the reagents are well-dispersed, add 4-methylbenzonitrile to the reaction mixture in portions, ensuring the temperature remains between 25-30°C.

  • Reaction: Stir the resulting slurry at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a separate vessel containing cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Isolate the solid by filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude 4-methylthiobenzamide can be further purified by recrystallization from a suitable solvent system such as ethanol/water to achieve the desired purity for the subsequent step.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 50°C.

Quantitative Data:

ParameterValue
Scale Multi-kilogram
Typical Yield 85-95%
Purity (by HPLC) >98%
Large-Scale Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

This step employs the Hantzsch thiazole synthesis, a reliable and high-yielding cyclocondensation reaction.[2][4]

Reaction Scheme:

Hantzsch_Synthesis 4-Methylthiobenzamide 4-Methylthiobenzamide Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate 4-Methylthiobenzamide->Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate   + Ethyl 2-chloroacetoacetate   Ethanol, Reflux

Caption: Hantzsch thiazole synthesis of the ethyl ester intermediate.

Protocol:

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer with ethanol.

  • Reagent Addition: Add 4-methylthiobenzamide to the ethanol with stirring.

  • Addition of α-Haloketone: Slowly add ethyl 2-chloroacetoacetate to the mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Further cooling to 0-5°C can enhance precipitation.

  • Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 60°C.

Quantitative Data:

ParameterValue
Scale Multi-kilogram
Typical Yield 90-97%
Purity (by HPLC) >99%

Part 2: Final Product Synthesis and Purification

Large-Scale Hydrolysis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

The final step involves the saponification of the ethyl ester to the desired carboxylic acid. Basic hydrolysis is generally preferred for its irreversibility and ease of product separation.[5]

Reaction Scheme:

Hydrolysis Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate This compound This compound Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate->this compound   1. NaOH, Ethanol/Water, Reflux   2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid.

Protocol:

  • Reactor Setup: In a reactor equipped with a stirrer, reflux condenser, and thermometer, prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • Ester Addition: Add the ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate to the basic solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Solvent Removal: After completion, distill off the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 2-3. The carboxylic acid will precipitate as a solid.

  • Isolation: Isolate the product by filtration and wash the filter cake with cold water until the filtrate is free of chlorides.

  • Drying: Dry the final product under vacuum at 60-70°C.

Quantitative Data:

ParameterValue
Scale Multi-kilogram
Typical Yield 92-98%
Purity (by HPLC) >99.5%
Purification of this compound

For pharmaceutical applications, high purity is essential. The final product can be further purified by recrystallization.

Protocol:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or acetic acid and water. The optimal ratio should be determined experimentally to maximize recovery and purity.

  • Dissolution: Dissolve the crude carboxylic acid in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period before hot filtration.

  • Crystallization: Allow the hot, filtered solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Part 3: Safety and Process Considerations

Process Safety Workflow:

Safety_Workflow cluster_0 Pre-synthesis cluster_1 Synthesis cluster_2 Post-synthesis RA Risk Assessment of all chemicals and steps PPE Ensure appropriate PPE (gloves, goggles, lab coat) RA->PPE Ventilation Verify adequate ventilation (fume hood) PPE->Ventilation Temp_Control Monitor and control reaction temperatures Ventilation->Temp_Control Reagent_Addition Controlled addition of reactive reagents Temp_Control->Reagent_Addition Pressure_Relief Ensure pressure relief systems are in place Reagent_Addition->Pressure_Relief Waste_Disposal Proper disposal of chemical waste Pressure_Relief->Waste_Disposal Cleaning Decontamination of equipment Waste_Disposal->Cleaning

Caption: Key safety considerations throughout the synthesis process.

Hazard Identification and Mitigation:

  • 4-Methylthiobenzamide: While specific safety data is limited, thioamides as a class can be toxic. Handle with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE).

  • Ethyl 2-chloroacetoacetate: This is a corrosive and toxic substance.[6] Avoid inhalation and contact with skin and eyes. Use in a fume hood with appropriate PPE.

  • Sodium Hydrosulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with appropriate PPE. The neutralization step can be exothermic and should be performed with cooling.

  • Exothermic Reactions: The Hantzsch synthesis and the final neutralization step can be exothermic. Large-scale reactions require careful monitoring of temperature and may need external cooling to maintain control. A thorough process safety assessment, including reaction calorimetry, is recommended before scaling up to ensure that the heat generated can be safely managed by the available equipment.[4]

References

Functionalization of the Carboxylic Acid Group of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Introduction

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of the carboxylic acid group at the 5-position of the thiazole ring offers a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored biological activities and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this carboxylic acid moiety. We will delve into the core principles of carboxylic acid activation and explore detailed, field-proven protocols for the synthesis of key derivatives, including amides and esters.

The thiazole core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] The ability to readily modify the carboxylic acid group of the title compound opens avenues for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the exploration of novel chemical space.

Core Principles: Activating the Carboxylic Acid

Direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is generally inefficient due to the low electrophilicity of the carboxyl carbon and the competing acid-base reaction.[2][3] Therefore, the first and most critical step in the functionalization of this compound is the activation of the carboxylic acid group. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carboxyl carbon more susceptible to nucleophilic attack.[4]

Several classes of reagents are commonly employed for this purpose, each with its own advantages and specific applications. The choice of activating agent often depends on the desired product, the nature of the nucleophile, and the overall sensitivity of the starting material.

Common Activation Strategies:
  • Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride or fluoride is a classic and highly effective activation method. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used to generate highly reactive acyl chlorides.[2] For more sensitive substrates, reagents that generate acyl fluorides, such as cyanuric fluoride, can be a milder alternative.

  • Carbodiimide-Mediated Coupling: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide and ester formation.[3][5] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophile.[3] To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[6][7]

  • Onium Salt-Based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that generate activated esters in situ.[8][9] These are often the reagents of choice for challenging couplings, including those involving sterically hindered amines or electron-deficient anilines.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides and esters from this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl Amides via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of amides using EDC as the coupling agent in the presence of HOBt. This method is broadly applicable and known for its mild reaction conditions.

Workflow Diagram:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification Carboxylic_Acid 4-Methyl-2-(4-methylphenyl)- 1,3-thiazole-5-carboxylic acid EDC_HOBt EDC, HOBt, Base (e.g., DIPEA) Carboxylic_Acid->EDC_HOBt Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester Amine R-NH2 Activated_Ester->Amine Amide_Product N-Substituted Amide Amine->Amide_Product Nucleophilic Attack Workup Aqueous Work-up Amide_Product->Workup Purification Chromatography/Recrystallization Workup->Purification G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up & Purification Carboxylic_Acid 4-Methyl-2-(4-methylphenyl)- 1,3-thiazole-5-carboxylic acid SOCl2 Thionyl Chloride (SOCl₂) Carboxylic_Acid->SOCl2 Acyl_Chloride Acyl Chloride Intermediate SOCl2->Acyl_Chloride Alcohol R-OH, Pyridine Acyl_Chloride->Alcohol Ester_Product Ester Alcohol->Ester_Product Nucleophilic Attack Workup Aqueous Work-up Ester_Product->Workup Purification Chromatography/Recrystallization Workup->Purification

References

4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid for use in molecular probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid as a Versatile Scaffold for Fluorescent Molecular Probe Development

Abstract

The thiazole heterocyclic system is a foundational scaffold in the design of high-performance fluorescent probes, most notably exemplified by Thiazole Orange (TO) and its derivatives.[1][2] These probes often exhibit favorable photophysical properties, such as a ‘turn-on’ fluorescence response upon binding to a biological target, which minimizes background signal and maximizes sensitivity.[1][3] This application note introduces This compound , a strategic derivative engineered for facile development into targeted molecular probes. We provide the scientific rationale for its use, detailed protocols for its synthesis and subsequent bioconjugation, and a workflow for its application in cellular imaging. The central design feature of this molecule is its carboxylic acid moiety, which serves as a versatile chemical handle for covalent attachment to a wide array of targeting ligands, including peptides, antibodies, and oligonucleotides, thereby enabling the creation of bespoke probes for specific biological questions.

Introduction and Design Rationale

Fluorescent molecular probes are indispensable tools for visualizing and quantifying biological processes within complex systems like living cells.[1] An ideal probe should be highly specific and exhibit a significant change in a measurable property, such as fluorescence intensity, upon interaction with its target.[3] Thiazole-based dyes, like Thiazole Orange, have gained prominence because their fluorescence is intrinsically linked to their structural conformation. In aqueous solution, rotation around the methine bridge provides a non-radiative decay pathway for the excited state, effectively quenching fluorescence.[1] However, when the molecule intercalates into DNA or binds within a sterically constrained protein pocket, this intramolecular rotation is restricted, forcing the excited state to decay via fluorescence and leading to a dramatic increase in quantum yield.[1][3]

This compound is designed to harness this principle while offering a critical advantage: a site for covalent modification.

  • The Fluorophore Core: The 2-phenyl-4-methyl-thiazole core serves as the latent fluorophore, analogous to other successful thiazole-based dyes.

  • The Reactive Handle: The carboxylic acid at the 5-position is the key to its utility. It is a stable, yet readily activatable functional group for forming robust amide bonds with primary amines present on targeting biomolecules (e.g., the N-terminus or lysine side chains of peptides).[4]

  • Modulating Groups: The methyl groups on both the thiazole and phenyl rings can influence the molecule's photophysical properties and binding characteristics through electronic and steric effects.

This guide provides the foundational protocols to empower researchers to transform this versatile chemical scaffold into tailored, high-performance molecular probes.

Core Compound Properties

The fundamental physicochemical properties of the scaffold are summarized below.

PropertyValueReference
Chemical Name This compound[5]
CAS Number 54001-13-7[6]
Molecular Formula C₁₂H₁₁NO₂S[6]
Molecular Weight 233.29 g/mol [6]
Appearance Solid

Synthesis and Functionalization Workflow

The development of a targeted probe from this scaffold follows a logical, multi-step process. The first phase involves preparing the core compound, which is then chemically activated and conjugated to a chosen targeting ligand. This entire workflow is designed to be self-validating, with clear checkpoints for purification and characterization.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Probe Construction A Synthesis of Core Compound (Protocol 2.1) B Purification & Characterization (HPLC, LC-MS, NMR) A->B C Carboxylic Acid Activation (EDC/NHS Chemistry) (Protocol 3.1) B->C Proceed if Purity >95% E Bioconjugation Reaction (Amide Bond Formation) (Protocol 3.2) C->E D Targeting Ligand (e.g., Amine-containing Peptide) D->E F Purification of Probe (RP-HPLC) E->F G Final Probe Characterization (MALDI-TOF MS) F->G G Thiazole Thiazole-R-COOH 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid EDC_NHS {EDC / NHS | Carbodiimide Activation} Thiazole->EDC_NHS Protocol 3.1 NHS_Ester Thiazole-R-CO-NHS Reactive NHS Ester Intermediate EDC_NHS->NHS_Ester Peptide {H₂N-Peptide | Targeting Ligand} NHS_Ester->Peptide Protocol 3.2 (Amine Coupling) Final_Probe Thiazole-R-CO-NH-Peptide Final Conjugated Probe Peptide->Final_Probe

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Hantzsch thiazole synthesis reaction resulted in a very low yield of the target thiazole ester. What are the most likely causes and how can I improve it?

Answer: Low yield in a Hantzsch thiazole synthesis is a common problem that can typically be traced back to reaction conditions, reagent quality, or the work-up procedure.[1] The synthesis involves the condensation of an α-haloketone with a thioamide.[2][3] Let's break down the potential causes and solutions.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion. The formation of the thiazole ring is a multi-step process that can be slow.[4] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time. Gentle heating (e.g., 40–60 °C or reflux) in a suitable solvent like ethanol can significantly accelerate the reaction.[1]
Suboptimal Solvent The solvent polarity and proticity can dramatically affect reaction rates and solubility of intermediates. Solution: Ethanol and methanol are standard and effective solvents for this synthesis.[1] In some cases, a mixture of ethanol and water can improve outcomes.[5] For less reactive substrates, consider higher-boiling point solvents or microwave-assisted synthesis in a polar solvent.[1][5]
Reagent Degradation or Impurity The α-haloketone (ethyl 2-chloroacetoacetate) can be unstable. The thioamide (4-methylbenzothioamide) must be pure. Solution: Use freshly prepared or purified reagents. Ensure the α-haloketone has not decomposed. The purity of the thioamide is critical for avoiding side reactions.
Incorrect Stoichiometry While the reaction proceeds in a 1:1 molar ratio, using a slight excess of one reagent can sometimes drive the reaction to completion.[6] Solution: Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of the thioamide. This can compensate for any impurities or minor side reactions.
Side Reactions Dehalogenation of the α-haloketone or self-condensation products can reduce the yield.[4] Solution: Maintain a controlled temperature. Excessive heat can promote side reactions.[1] Ensure the reaction is not overly acidic or basic initially, unless a specific catalytic protocol is being followed.
Issue 2: The Final Product (Carboxylic Acid) Fails to Precipitate After Hydrolysis

Question: After hydrolyzing the ethyl ester of my thiazole product with NaOH, I acidified the solution, but the desired carboxylic acid did not precipitate. What went wrong?

Answer: This issue typically points to problems with pH adjustment, product solubility, or insufficient concentration. The carboxylic acid product is expected to precipitate from an aqueous solution when the pH is lowered to its isoelectric point.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Incorrect pH The thiazole carboxylic acid is amphoteric. It is soluble at high pH (as a carboxylate salt) and low pH (as a protonated thiazole salt). Precipitation is maximal near its isoelectric point. Solution: Carefully adjust the pH. A common target pH for precipitation is between 3 and 6.[7][8] Use a pH meter and add the acid (e.g., 1N HCl or acetic acid) dropwise with vigorous stirring.[7][9] Adding acid too quickly can create localized pH drops, trapping the product in its soluble, protonated form.
Product is Too Dilute If the reaction volume is too large, the concentration of the carboxylic acid may be below its solubility limit, even at the optimal pH. Solution: Before acidification, reduce the volume of the aqueous solution using a rotary evaporator to remove the organic solvent (e.g., methanol or ethanol) used during hydrolysis.[7] This increases the product concentration and encourages precipitation.
"Oiling Out" Instead of Precipitating The product may separate as an oil rather than a solid if impurities are present or if the solution is too warm. Solution: Cool the solution in an ice bath after pH adjustment to encourage crystallization. If an oil persists, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product for further purification.

Part 2: Experimental Workflow & Key Protocols

A robust synthesis requires a well-defined workflow. The synthesis of this compound is typically a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis to form the ethyl ester intermediate.

  • Step 2: Saponification (Hydrolysis) to yield the final carboxylic acid.

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Hydrolysis A Reactants: - Ethyl 2-chloroacetoacetate - 4-Methylbenzothioamide B Reaction: - Solvent: Ethanol - Heat/Reflux A->B C Work-up: - Cool reaction - Precipitate in water/base B->C D Isolation: - Filter solid - Wash & Dry C->D E Intermediate: Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate D->E F Reaction: - Solvent: Methanol/Ethanol - Reagent: NaOH (aq) E->F Proceed to Hydrolysis G Solvent Removal: - Rotary Evaporation F->G H Precipitation: - Dissolve in water - Acidify to pH 3-6 G->H I Isolation: - Filter solid - Wash & Dry H->I J Final Product: 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid I->J

Caption: Workflow for the two-step synthesis of the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate

This protocol is a standard Hantzsch synthesis.[10]

  • To a round-bottom flask, add 4-methylbenzothioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Equip the flask with a condenser and stir the mixture. Heat the reaction to reflux (approx. 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the starting materials are consumed, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or bicarbonate while stirring.[1]

  • A solid precipitate of the ethyl ester should form. Continue stirring for 15-30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize from ethanol or a similar solvent if further purification is needed.

Protocol 2: Hydrolysis to this compound

This procedure describes the saponification of the ethyl ester.

  • Suspend the crude or purified ethyl ester (1.0 eq) in methanol or ethanol.[7]

  • Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2N NaOH) at room temperature.[7]

  • Stir the mixture for 4-6 hours at room temperature or with gentle heat (40-50 °C) until TLC analysis confirms the disappearance of the starting ester.

  • Remove the alcohol solvent via rotary evaporation.

  • Dissolve the remaining residue in water.

  • Slowly add 1N HCl with vigorous stirring until the pH of the solution is approximately 3-5.[8]

  • A white or off-white solid of the carboxylic acid should precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis? The reaction proceeds via an initial nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.[4] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting thiazoline intermediate to form the stable, aromatic thiazole ring.

G Thioamide R-C(=S)NH2 (Nucleophile) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone R'-C(=O)CH(X)R'' (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclization (Thiazoline) Intermediate1->Intermediate2 Intramolecular Condensation Product Dehydration (Thiazole) Intermediate2->Product - H2O

Caption: Simplified Hantzsch thiazole synthesis mechanism.

Q2: Are there any greener or more efficient methods for this synthesis? Yes, modern variations aim to improve yields and reduce environmental impact. Multi-component reactions, sometimes assisted by catalysts like silica-supported tungstosilisic acid, can provide excellent yields under milder conditions.[5] Ultrasonic irradiation and solvent-free conditions have also been successfully employed to accelerate the reaction and simplify purification.[11]

Q3: How do I confirm the identity and purity of my final product? Standard analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. For the carboxylic acid, a characteristic broad singlet for the acidic proton will be visible (often >10 ppm), which disappears upon a D₂O shake.[6][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid.

Q4: What are the primary safety precautions for this synthesis?

  • α-Haloketones (e.g., ethyl 2-chloroacetoacetate): These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride (if preparing acid chloride): This reagent is highly corrosive and reacts violently with water. Use only in a dry apparatus within a fume hood.[12][13]

  • Solvents and Reagents: Handle all chemicals according to their Safety Data Sheets (SDS).

References

Technical Support Center: Purification of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, understanding the inherent properties of this compound is crucial for designing an effective strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₁₁NO₂SIndicates a relatively non-polar aromatic structure with a polar carboxylic acid group.
Molecular Weight 233.29 g/mol [1]A moderate molecular weight, suitable for standard purification techniques.
Physical Form Solid[2]Suggests that recrystallization is a viable primary purification method.
Acidity Carboxylic Acid (pKa ~3-5)This acidic proton is the key to purification by acid-base extraction.
Solubility Generally soluble in organic solvents, but its sodium salt is water-soluble.This differential solubility is exploited in acid-base extraction.

II. Troubleshooting Guides: From Crude to Pure

This section addresses specific issues you may encounter during the purification of this compound.

A. Recrystallization Woes

Recrystallization is often the first line of defense for purifying solid organic compounds. However, achieving high purity and yield can be challenging.

Problem 1: Oiling Out Instead of Crystallizing

  • Symptom: Upon cooling, your compound separates as an oil rather than forming solid crystals.

  • Causality & Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

    • Immediate Action: Reheat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

    • Solvent System Optimization: A single solvent may not be ideal. A two-solvent system can be effective. Good solvent pairs for carboxylic acids often include an alcohol (like ethanol or methanol) and water, or a combination of a more and less polar organic solvent like ethyl acetate and hexanes.

Problem 2: Poor Recovery of Pure Product

  • Symptom: After filtration, the yield of your purified crystals is significantly lower than expected.

  • Causality & Solution: This can result from using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and filter paper) with hot solvent to prevent the product from crashing out on the filter paper.

    • Maximize Crystal Formation: Ensure the crystallization solution is thoroughly cooled, potentially in an ice bath, before filtration to minimize its solubility in the mother liquor.

B. Column Chromatography Complications

When recrystallization is insufficient, column chromatography is the next step. However, the acidic nature of the target compound can lead to complications.

Problem: Significant Tailing/Streaking on the Column

  • Symptom: The compound elutes as a broad, streaking band rather than a tight, well-defined one, leading to poor separation from impurities.

  • Causality & Solution: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel. This leads to a mixture of protonated and deprotonated forms, causing tailing.

    • Mobile Phase Modification: To suppress this interaction, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the carboxylic acid remains fully protonated and elutes as a sharp band.

C. Persistent Colored Impurities
  • Symptom: Your final product retains a persistent yellow or brown hue, indicating the presence of colored impurities.

  • Causality & Solution: Colored impurities are often highly conjugated organic molecules. While sometimes removable by recrystallization or chromatography, they can be stubborn.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then proceed with crystallization. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

III. Experimental Workflow: A Multi-Step Purification Strategy

For a robust purification of this compound, a combination of techniques is often most effective.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Dissolve in organic solvent & extract with aq. base Recrystallization Recrystallization AcidBase->Recrystallization Acidify aqueous layer to precipitate product Column Column Chromatography (if needed) Recrystallization->Column Impurities Remain Pure Pure Product Recrystallization->Pure High Purity Column->Pure High Purity

Caption: A typical multi-step purification workflow for the target compound.

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (pH ~2-3), causing the pure carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The most common impurity is likely the unreacted starting material, ethyl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate, if the synthesis involves ester hydrolysis. Other potential impurities can arise from side reactions during the Hantzsch thiazole synthesis, which is a common method for forming the thiazole ring.

Q2: My NMR spectrum shows a persistent triplet and quartet, even after purification. What could this be?

A2: These signals are characteristic of an ethyl group and likely correspond to the starting ethyl ester. An acid-base extraction should be very effective at removing this neutral impurity.

Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?

A3: While a strong base will deprotonate the carboxylic acid, it can also potentially hydrolyze any remaining ester starting material, complicating the impurity profile. A milder base like sodium bicarbonate is generally sufficient and preferred.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids, polar solvents like ethanol, methanol, or acetic acid, often in combination with water, are good starting points. Small-scale solubility tests with various solvents are highly recommended.

Q5: What is the best way to monitor the purity of my compound?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also reveal the presence of impurities.

V. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 5, 2026, from --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 5, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Overcoming In Vitro Solubility Challenges for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges of this compound in aqueous media for in vitro studies. We will explore the physicochemical rationale behind its poor solubility and provide a series of validated, step-by-step strategies to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the structural properties of this compound that contribute to its poor aqueous solubility?

Answer: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features in its structure.

  • Hydrophobic Character: The molecule possesses a rigid, fused ring system composed of a phenyl group and a thiazole ring. These aromatic structures are nonpolar and water-insoluble, making up the bulk of the molecule's architecture. Thiazole and its derivatives are often characterized by their lipophilic nature[1][2][3].

  • Hydrophilic Character: The sole hydrophilic functional group is the carboxylic acid (-COOH). In its protonated (neutral) state at acidic or neutral pH, its ability to form hydrogen bonds with water is limited and insufficient to overcome the hydrophobicity of the rest of the molecule. Carboxylic acids are classified as weak acids, meaning they only partially dissociate in water at neutral pH[4].

This combination results in a molecule that is poorly soluble in aqueous solutions at or near physiological pH (7.4), a common condition for in vitro assays.

Q2: I'm seeing precipitation immediately after diluting my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

Answer: This common phenomenon is known as "solvent shock" or "crashing out."[5]. It occurs when a compound that is highly soluble in a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer where it is poorly soluble. The organic solvent disperses quickly, leaving the compound molecules in a now-hostile aqueous environment, causing them to aggregate and precipitate.

Immediate Mitigation Strategies:

  • Reduce Final Concentration: The most straightforward solution is to lower the final test concentration to below the compound's aqueous solubility limit.

  • Modify Dilution Technique: Instead of adding the stock solution to the buffer in one go, add the small volume of stock to the side of the tube and then add the buffer, followed by immediate and vigorous vortexing. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation[6].

  • Intermediate Dilution: Perform a serial dilution, first into a buffer containing a higher percentage of an acceptable co-solvent, and then into the final assay buffer.

If these simple fixes are insufficient, you will need to employ one of the advanced solubilization strategies detailed in the troubleshooting guides below.

Troubleshooting Guides & Advanced Solubilization Strategies

This section provides a systematic approach to enhancing the solubility of this compound. The optimal strategy will depend on the specific requirements and constraints of your experimental assay (e.g., cell-based vs. biochemical, pH sensitivity).

Strategy 1: pH-Mediated Solubilization

Scientific Rationale: The carboxylic acid group is the key to this strategy. By increasing the pH of the solution above the compound's pKa (typically 3-5 for carboxylic acids), the -COOH group is deprotonated to form the highly polar and water-soluble carboxylate salt (-COO⁻)[7][8][9]. This ionization dramatically increases the compound's affinity for aqueous media[10].

When to Use: Ideal for biochemical or enzymatic assays that are tolerant of a slightly basic pH or for preparing a concentrated aqueous stock solution that will be further diluted.

Troubleshooting & Key Considerations:

  • pH Sensitivity of Assay: Ensure that the final pH of your assay remains within the acceptable range for your enzyme, protein, or cells. The buffering capacity of your final assay medium can often accommodate the small pH shift from adding a pre-adjusted stock solution.

  • Compound Stability: Confirm that the compound is stable at elevated pH for the duration of your experiment.

--INVALID-LINK--

ph_mechanism cluster_0 Low pH (e.g., < 5) cluster_1 High pH (e.g., > 8) Protonated R-COOH (Poorly Soluble) Deprotonated R-COO⁻ + H⁺ (Highly Soluble) Protonated->Deprotonated + OH⁻ (Deprotonation) Deprotonated->Protonated + H⁺ (Protonation)

Caption: pH-dependent equilibrium of the carboxylic acid.

Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system[11]. This makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility.

Common Co-solvents for In Vitro Use:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

When to Use: When pH modification is not an option. This is common in cell-based assays where maintaining physiological pH is critical.

Troubleshooting & Key Considerations:

  • Solvent Cytotoxicity: All organic solvents can be toxic to cells at certain concentrations. It is imperative to keep the final concentration of the co-solvent in the assay as low as possible, typically well below 1% (v/v)[12][13]. Always run a "vehicle control" (media + co-solvent, no compound) to assess the solvent's effect on your system.

  • Enzyme Inhibition: Co-solvents can alter protein conformation and may inhibit enzyme activity[12][14]. This must be validated for your specific assay.

  • Choosing a Co-solvent: DMSO is a powerful solvent but can have off-target effects. PEG 400 and ethanol are often used in preclinical formulations and can be good alternatives[15].

Co-solventTypical Max Concentration (v/v)Notes
DMSO ≤ 0.5%Potent solvent; can have biological effects.
Ethanol ≤ 1.0%Can cause protein precipitation at higher concentrations.
PEG 400 ≤ 2.0%Generally well-tolerated; can be viscous.
Glycerol ≤ 5.0%Very low toxicity; less effective at solubilizing.
Strategy 3: Surfactant-Mediated Micellar Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures known as micelles[16]. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic exterior allows the entire micelle-drug complex to be dispersed in the aqueous solution[17][18][19].

Common Non-ionic Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

When to Use: For very hydrophobic compounds that cannot be solubilized by pH or co-solvents alone. Useful for both biochemical and, cautiously, some cell-based assays.

Troubleshooting & Key Considerations:

  • CMC: Surfactants must be used at a concentration above their CMC to be effective.

  • Cellular Effects: Surfactants can disrupt cell membranes and may be cytotoxic. Their use in cell-based assays requires careful validation and concentration optimization[20]. Non-ionic surfactants like Tween 80 are generally less harsh than ionic ones (e.g., SDS).

  • Assay Interference: Surfactants can interfere with certain assay readouts (e.g., fluorescence) or bind to proteins, affecting their function.

micelle_formation cluster_1 Micelle with Drug s1 s2 micelle s2->micelle > CMC s3 s4 drug Drug

Caption: Surfactant monomers form a micelle to encapsulate a drug molecule.

Strategy 4: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity[21][22]. The hydrophobic portion of the drug molecule can fit into this cavity, forming a "host-guest" inclusion complex. This complex masks the drug's hydrophobicity, significantly increasing its apparent water solubility[23][24].

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

When to Use: An excellent and widely used method for improving the solubility of poorly soluble drugs for in vitro and even in vivo studies. HP-β-CD is particularly common and has low toxicity.

Troubleshooting & Key Considerations:

  • Stoichiometry: The ratio of cyclodextrin to the drug is important for optimal complexation.

  • Competition: Components in the assay medium (e.g., serum proteins) can sometimes compete with the drug for the cyclodextrin cavity, potentially reducing its effectiveness.

  • Cellular Effects: While generally safe, very high concentrations of cyclodextrins can extract cholesterol from cell membranes.

--INVALID-LINK--

cyclodextrin_complex cluster_main Formation of Inclusion Complex CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Complexation Drug Drug Plus + DrugInComplex Drug

Caption: Cyclodextrin forms a host-guest complex with the drug molecule.

Systematic Workflow for Solubility Troubleshooting

Use the following decision tree to select the most appropriate strategy for your experiment.

workflow start Start: Compound Precipitates in Aqueous Buffer check_conc Is lowering the final concentration an option? start->check_conc lower_conc Lower concentration. Re-test. check_conc->lower_conc Yes check_ph Is the assay tolerant to pH changes? check_conc->check_ph No end_ok Problem Solved lower_conc->end_ok use_ph Use pH Modification Strategy (e.g., prepare stock in 50mM NaOH) check_ph->use_ph Yes check_cells Is it a cell-based assay? check_ph->check_cells No validate Validate: Run vehicle controls. Confirm no assay interference. use_ph->validate use_cosolvent Use Co-solvent Strategy (e.g., PEG 400, Ethanol) Keep final solvent % low. check_cells->use_cosolvent Yes use_cd Use Cyclodextrin Strategy (e.g., HP-β-CD) check_cells->use_cd No (Biochemical) use_cosolvent->validate use_cd->validate validate->end_ok

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: pH-Mediated Solubilization Protocol

This protocol details preparing a 10 mM stock solution in a basic buffer.

  • Calculate Mass: For 1 mL of a 10 mM stock of this compound (MW: 233.28 g/mol - Note: Use the exact MW from your supplier), weigh out 2.33 mg of the compound.

  • Prepare Basic Solution: Use a 50 mM solution of Sodium Hydroxide (NaOH) or a 100 mM Tris buffer at pH 9.0.

  • Dissolution: Add the weighed compound to a microcentrifuge tube. Add 900 µL of the basic solution.

  • Mix Thoroughly: Vortex vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if powder is still visible. The solution should become clear.

  • Final Volume: Add the final 100 µL of the basic solution to reach 1 mL. Vortex again.

  • Validation/QC:

    • Visually inspect the solution for any particulates against a light and dark background.

    • Measure the pH of the final stock solution to confirm it is basic.

    • For rigorous validation, filter the solution through a 0.22 µm filter and measure the concentration of the filtrate by HPLC-UV to confirm full dissolution.

  • Dilution into Assay: When diluting into your final assay buffer (e.g., a 1:1000 dilution for a 10 µM final concentration), the high buffering capacity of the assay medium should prevent a significant change in the final pH. Always verify the final pH of your assay after adding the compound.

Protocol 2: Cyclodextrin Solubilization Protocol

This protocol details preparing a 10 mM stock solution using HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in purified water. This is a high concentration, so it may require stirring and gentle warming (to ~40°C) to fully dissolve. Let it cool to room temperature.

  • Calculate Mass: Weigh out 2.33 mg of the compound (for a 1 mL, 10 mM stock).

  • Dissolution: Add the compound to 1 mL of the 40% HP-β-CD solution.

  • Mix Thoroughly: Cap the vial and vortex vigorously. Place the vial on a rotator or shaker and leave it to mix overnight at room temperature. This extended mixing time is crucial for efficient inclusion complex formation.

  • Validation/QC:

    • After overnight mixing, the solution should be clear. Centrifuge the solution at high speed (~14,000 x g) for 10 minutes to pellet any undissolved material.

    • Carefully collect the supernatant. This is your solubilized stock.

    • The concentration of the supernatant should be accurately determined by HPLC-UV to know the exact stock concentration achieved.

References

Technical Support Center: Crystallization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (CAS 54001-13-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. The guidance provided herein is based on established principles of crystallization and practical field experience.

Compound Overview

This compound is a heterocyclic aromatic carboxylic acid. Its rigid structure is generally conducive to crystallization, but the presence of the carboxylic acid moiety introduces pH-dependent solubility, which is a critical parameter to control.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₁NO₂S[1]

  • Molecular Weight: 233.29 g/mol [1]

  • Functional Groups: Carboxylic acid, thiazole ring, tolyl group.

  • Expected Solubility Profile: As a carboxylic acid, it is expected to be poorly soluble in water at acidic pH and highly soluble at neutral to basic pH due to deprotonation to its carboxylate salt. It will likely exhibit good solubility in polar organic solvents.[2][3]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What should I do?

Answer:

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[4][5] This is a common problem, especially with impure compounds or when the solution is cooled too quickly.

Causality: The high concentration of the solute upon initial cooling can depress the melting point of the solid phase to below the current temperature of the solution. Impurities exacerbate this effect.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the primary ("good") solvent to increase the total volume.[4] This keeps the compound soluble for longer at a lower temperature, allowing it to bypass the temperature range where it oils out.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. After re-dissolving, allow the solution to cool as slowly as possible. Insulate the flask with glass wool or paper towels, or let it cool on a hot plate that is turned off, allowing it to cool gradually with the plate.[5][6]

  • Reduce the Solution Temperature: If using a high-boiling point solvent, consider switching to a more volatile solvent with a lower boiling point. This ensures that the solution temperature is below the compound's melting point when saturation is reached.

Advanced Strategy: Solvent System Modification

If the above steps fail, modify the solvent system. Add a small amount of a "poor" solvent (an anti-solvent) in which the compound is less soluble to the hot, dissolved solution until the first sign of persistent cloudiness appears. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly. This technique lowers the overall solvating power, inducing crystallization at a potentially lower temperature.

Q2: No crystals have formed after dissolving the compound and letting the solution cool. What is the problem?

Answer:

The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.[5]

Causality: Crystallization requires the solution to be supersaturated—that is, to contain more dissolved solute than it can theoretically hold at that temperature. Even in a supersaturated state, the initial formation of a stable crystal nucleus (nucleation) can be kinetically slow.

Troubleshooting Workflow:

G start Is the solution clear after cooling? clear_yes YES start->clear_yes clear_no NO (Cloudy) start->clear_no scratch Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. clear_yes->scratch still_no_crystals Still no crystals? scratch->still_no_crystals supersaturation Increase Supersaturation: 1. Boil off some solvent. 2. Add an anti-solvent. still_no_crystals->supersaturation YES too_fast Crystallization is too rapid. See Q3. clear_no->too_fast re_cool Re-cool slowly. supersaturation->re_cool final_resort Final Resort: Remove all solvent and attempt with a new solvent system. re_cool->final_resort If fails G cluster_0 Vapor Diffusion Setup main_vial Larger Vial (e.g., 20 mL Scintillation Vial) Anti-Solvent (Volatile) (e.g., Hexane, Diethyl Ether) inner_vial Smaller Vial (e.g., 4 mL) Compound dissolved in 'Good' Solvent (less volatile, e.g., Toluene, THF) main_vial:f0->inner_vial:f0 Anti-solvent vapor slowly diffuses into inner vial G high_ph High pH (e.g., 8) Deprotonated (R-COO⁻) High Water Solubility low_ph Low pH (e.g., 2) Protonated (R-COOH) Low Water Solubility high_ph->low_ph Add Acid (H⁺) crystallization Crystallization Occurs low_ph->crystallization

References

Technical Support Center: Enhancing the Solution Stability of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (Compound T5C). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. We will delve into the chemical principles governing its stability, provide actionable protocols, and offer field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges of Compound T5C

This compound is a heterocyclic compound featuring two key functional groups that dictate its stability profile: a thiazole ring and a carboxylic acid moiety. The thiazole ring, while aromatic, contains heteroatoms (sulfur and nitrogen) that can be susceptible to specific degradation pathways, particularly hydrolysis under certain pH conditions.[1][2] The carboxylic acid group governs the compound's pH-dependent solubility and can participate in reactions such as decarboxylation, especially under thermal stress.[3][4]

Instability in solution can manifest as chemical degradation (loss of parent compound) or physical instability (precipitation), both of which can compromise experimental results. This guide provides a systematic approach to identifying and mitigating these issues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with Compound T5C in solution.

FAQ 1: My compound is precipitating from my aqueous buffer. What is causing this and how can I fix it?

Answer:

Precipitation is a common issue for carboxylic acid-containing molecules and is almost always linked to pH and the compound's pKa.

The Underlying Cause (Causality): The carboxylic acid group (–COOH) exists in equilibrium with its conjugate base, the carboxylate anion (–COO⁻).

  • At low pH (below the pKa): The –COOH form dominates. This neutral form is less polar and generally has poor aqueous solubility, leading to precipitation.

  • At high pH (above the pKa): The deprotonated –COO⁻ form dominates. This charged anion is more polar and exhibits significantly higher aqueous solubility.

The equilibrium is governed by the Henderson-Hasselbalch equation. Anything that stabilizes the carboxylate anion, such as resonance, will increase the acidity (lower the pKa) of the compound.[5]

Solutions:

  • pH Adjustment: The most direct solution is to adjust the pH of your solution to be at least 1-2 units above the compound's pKa. This ensures the majority of the compound is in the soluble carboxylate form. Use pH adjusters like sodium hydroxide or appropriate buffers to maintain the desired pH.[6]

  • Use of Co-solvents: If you must work at a lower pH, incorporating a water-miscible organic co-solvent can increase the solubility of the neutral form. The choice of solvent can significantly impact stability and solubility.[7]

Recommended Solvents and Co-solvents:

Solvent/Co-solventProperties & ConsiderationsTypical Starting % (v/v) in Aqueous Buffer
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power. Use minimally as it can be difficult to remove and may impact some biological assays.1-5%
Ethanol (EtOH) Good solubilizing agent, biocompatible for many cell-based assays.5-20%
Propylene Glycol (PG) Often used in pharmaceutical formulations; can enhance solubility and stability.10-30%
Acetonitrile (ACN) Primarily used for analytical purposes (e.g., HPLC mobile phase). Generally not for biological assays.As required for analysis
  • Solubilizing Excipients: For challenging cases, consider using excipients that enhance solubility, such as cyclodextrins (e.g., Captisol®), which can form inclusion complexes with the molecule to keep it in solution.[8]

FAQ 2: I'm observing a loss of my compound over time in solution, even when it remains dissolved. What are the likely degradation pathways?

Answer:

Chemical degradation of Compound T5C in solution is typically driven by hydrolysis, oxidation, or photolysis. A forced degradation study is the standard method to identify which of these pathways is most significant.[2][9][10]

Potential Degradation Pathways:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage via hydrolysis. This process is often catalyzed by acidic or, more commonly, alkaline conditions.[2] For thiazole derivatives, significant degradation is frequently observed under alkaline hydrolysis.[9][10]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation. This can be initiated by dissolved oxygen, peroxide contaminants, or trace metal ions that act as catalysts.[6]

  • Photolysis: Exposure to high-energy light, particularly UV light, can induce degradation. Many heterocyclic aromatic compounds are photosensitive.

  • Thermolysis: Elevated temperatures can accelerate all degradation pathways and may specifically promote decarboxylation of the carboxylic acid group.[11][12]

Below is a conceptual diagram illustrating the potential points of instability on the Compound T5C molecule.

cluster_molecule Compound T5C Structure mol [Image of this compound structure] Hydrolysis Ring Hydrolysis pH pH Extremes (Acid/Base) pH->Hydrolysis Ox Oxidants (O₂, H₂O₂, Metal Ions) Oxidation Sulfur Oxidation Ox->Oxidation Light Light (UV) Photodegradation Photodegradation Light->Photodegradation Heat Heat Decarboxylation Decarboxylation Heat->Decarboxylation start Prepare Stock Solution in appropriate solvent (e.g., ACN or DMSO) method_dev Develop Stability- Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) method_dev->forced_deg validate Validate Method: Specificity, Linearity, Accuracy, Precision forced_deg->validate formulate Prepare Test Formulations (Varying pH, Co-solvents, Excipients) validate->formulate stability_study Conduct Time-Point Stability Study (e.g., T=0, 24h, 48h, 1 week) formulate->stability_study analyze Analyze Samples with Validated HPLC Method stability_study->analyze assess Assess Degradation (%) and Identify Degradants analyze->assess optimize Optimize Formulation Based on Stability Data assess->optimize optimize->formulate Re-test if needed finish Final Stable Formulation optimize->finish

References

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for the scale-up of this important pharmaceutical intermediate. Drawing upon established chemical principles and field-proven insights, this resource addresses common challenges encountered during process development and large-scale production.

The synthesis of this compound is a multi-step process, each with its own set of potential scale-up hurdles. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your process optimization efforts.

Synthetic Pathway Overview

The primary synthetic route involves a Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[1][2] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The overall transformation can be visualized as follows:

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Hantzsch Thiazole Synthesis cluster_2 Hydrolysis 4-methylbenzonitrile 4-Methylbenzonitrile thioamide 4-Methylthiobenzamide 4-methylbenzonitrile->thioamide NaHS thiazole_ester Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate thioamide->thiazole_ester ethyl_acetoacetate Ethyl Acetoacetate alpha_chloroester Ethyl 2-chloroacetoacetate ethyl_acetoacetate->alpha_chloroester Sulfuryl Chloride alpha_chloroester->thiazole_ester final_product 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid thiazole_ester->final_product NaOH, then H+

Caption: Overall synthetic workflow for this compound.

Part 1: Precursor Synthesis and Scale-Up Considerations

Synthesis of 4-Methylthiobenzamide

The synthesis of the thioamide precursor is a critical first step. A common laboratory and industrial method involves the reaction of the corresponding nitrile with a sulfur source.

Question: We are planning to scale up the synthesis of 4-methylthiobenzamide from 4-methylbenzonitrile. What are the key challenges and recommended procedures?

Answer:

Scaling up the synthesis of 4-methylthiobenzamide from 4-methylbenzonitrile using reagents like sodium hydrosulfide (NaHS) requires careful control of reaction conditions to ensure safety, efficiency, and product quality.

Key Scale-Up Challenges:

  • Hydrogen Sulfide (H₂S) Evolution: The reaction of nitriles with NaHS can generate highly toxic and flammable hydrogen sulfide gas, particularly if the reaction mixture becomes acidic. On a large scale, even small amounts of H₂S can pose a significant safety risk.

  • Exothermic Reaction: The reaction can be exothermic, and inadequate temperature control can lead to side reactions and compromise the safety of the process.

  • Reagent Purity: The purity of the 4-methylbenzonitrile and the sulfur source directly impacts the final product's purity and can introduce impurities that are difficult to remove later in the synthesis.

  • Work-up and Isolation: Isolating the product from the reaction mixture, which may contain unreacted starting materials and inorganic salts, can be challenging at a large scale.

Recommended Scale-Up Protocol and Troubleshooting:

ParameterRecommendationTroubleshooting
Reaction Setup Use a well-ventilated reaction vessel equipped with a robust stirring mechanism and a scrubber system to neutralize any evolved H₂S.Foaming: Add an anti-foaming agent if excessive foaming is observed during the reaction.
Reagents Use high-purity 4-methylbenzonitrile. For the sulfur source, sodium hydrosulfide is a common choice. The reaction can be catalyzed by the addition of a phase-transfer catalyst or magnesium chloride.Low Conversion: Ensure the NaHS is of good quality and has not significantly degraded. Consider adding a catalyst if the reaction is sluggish.
Solvent N,N-Dimethylformamide (DMF) is a suitable solvent for this reaction.Product Precipitation: If the product precipitates prematurely, consider increasing the solvent volume or temperature slightly.
Temperature Maintain the reaction temperature between 20-40°C. Monitor the internal temperature closely and have a cooling system readily available.Exotherm: If a significant exotherm is observed, slow down the addition of reagents and improve cooling.
Work-up Quench the reaction by carefully pouring it into water. The product will precipitate and can be collected by filtration. Wash the solid thoroughly with water to remove inorganic salts.Oily Product: If the product oils out instead of precipitating as a solid, try adding the reaction mixture to a larger volume of cold water with vigorous stirring.
Purification The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by slurrying in a non-polar solvent to remove soluble impurities.Persistent Impurities: If impurities remain after recrystallization, consider a wash with a dilute acid solution to remove any basic impurities.

Safety Note: Always work in a well-ventilated area and have appropriate personal protective equipment (PPE) when handling thioamides and reagents that can produce H₂S.

Synthesis of Ethyl 2-chloroacetoacetate

The α-chloroester is the other key precursor for the Hantzsch synthesis. Its quality is paramount for a successful and clean cyclization reaction.

Question: We are experiencing issues with the purity of our ethyl 2-chloroacetoacetate, which is affecting the subsequent Hantzsch reaction. What are the best practices for its synthesis and purification on a larger scale?

Answer:

The synthesis of ethyl 2-chloroacetoacetate typically involves the chlorination of ethyl acetoacetate. The choice of chlorinating agent and reaction conditions are crucial for obtaining a high-purity product.

Key Scale-Up Challenges:

  • Over-chlorination: The formation of dichlorinated byproducts is a common issue, especially at higher temperatures or with an excess of the chlorinating agent.

  • Isomer Formation: Depending on the chlorinating agent, there is a risk of forming the 4-chloro isomer.

  • Acidic Byproducts: The reaction generates acidic byproducts (e.g., HCl, SO₂) that need to be effectively removed.

  • Thermal Stability: The product can be thermally sensitive, so distillation must be performed carefully.

Recommended Scale-Up Protocol and Troubleshooting:

ParameterRecommendationTroubleshooting
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂) is the preferred reagent for selective chlorination at the 2-position.[3]Low Selectivity: If other chlorinated species are observed, ensure the reaction temperature is kept low during the addition of sulfuryl chloride.
Temperature Control The reaction should be carried out at a low temperature, typically between -5 to 10°C, during the addition of sulfuryl chloride to minimize side reactions.Runaway Reaction: Inadequate cooling can lead to a rapid increase in temperature. Ensure your cooling system is robust enough for the scale of the reaction.
Stoichiometry Use a slight excess of ethyl acetoacetate or a 1:1 to 1:1.1 molar ratio of ethyl acetoacetate to sulfuryl chloride to avoid over-chlorination.[3]Incomplete Conversion: If the reaction is incomplete, a small additional charge of sulfuryl chloride can be added, but this should be done cautiously while monitoring the reaction progress.
Work-up After the reaction, the mixture should be carefully degassed under reduced pressure to remove residual acidic gases. These gases should be passed through a scrubber.Residual Acidity: If the distilled product is still acidic, a wash with a cold, dilute sodium bicarbonate solution can be performed, followed by drying and redistillation.
Purification The product is typically purified by vacuum distillation.Decomposition during Distillation: If the product decomposes during distillation, ensure the vacuum is sufficiently low and the heating bath temperature is kept to a minimum.

Part 2: Hantzsch Thiazole Synthesis - Scale-Up and Troubleshooting

The Hantzsch thiazole synthesis is the core reaction for constructing the desired heterocyclic ring. While it is generally a high-yielding reaction, scaling it up can present several challenges.[4]

Hantzsch_Mechanism start 4-Methylthiobenzamide + Ethyl 2-chloroacetoacetate intermediate1 Nucleophilic Attack (S on α-carbon) start->intermediate1 intermediate2 Cyclization (N on carbonyl) intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate intermediate3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Question: We are observing a significant exotherm and batch-to-batch inconsistency in yield and purity when scaling up the Hantzsch thiazole synthesis. How can we improve process control?

Answer:

Controlling the exotherm and ensuring consistency are critical for a successful and safe scale-up of the Hantzsch thiazole synthesis.

Key Scale-Up Challenges:

  • Exotherm Control: The initial nucleophilic attack of the thioamide on the α-chloroester is often exothermic. Uncontrolled, this can lead to side reactions, impurity formation, and potential runaway reactions.

  • Mixing and Mass Transfer: As the batch size increases, ensuring efficient mixing becomes more challenging. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • Reaction Solvent: The choice of solvent can significantly impact reaction rate, solubility of intermediates and the final product, and the overall process safety.

  • Byproduct Formation: At elevated temperatures or with incorrect stoichiometry, various side products can form, complicating purification.

Recommended Scale-Up Protocol and Troubleshooting:

ParameterRecommendationTroubleshooting
Reagent Addition Add the ethyl 2-chloroacetoacetate slowly and sub-surface to the solution of 4-methylthiobenzamide in the chosen solvent. This allows for better control of the exotherm.Rapid Temperature Rise: If the temperature rises too quickly, stop the addition and allow the batch to cool before resuming at a slower rate.
Temperature Maintain a consistent reaction temperature, typically between 50-80°C. The optimal temperature will depend on the specific substrates and solvent.Slow Reaction: If the reaction is too slow, a modest increase in temperature may be necessary. However, this should be done cautiously while monitoring for impurity formation.
Solvent Ethanol or a mixture of ethanol and water is a common and effective solvent system.[5]Product Crystallization: If the product crystallizes out of solution during the reaction, this can hinder stirring and complete conversion. A higher solvent volume or a co-solvent may be needed.
pH Control The reaction is often carried out under neutral or slightly basic conditions. The addition of a mild base like sodium bicarbonate can help to neutralize the HCl formed during the reaction.Low Yield: If the yield is low, check the pH of the reaction mixture. If it has become too acidic, it can inhibit the reaction.
Reaction Monitoring Monitor the reaction progress by a suitable analytical technique such as TLC or HPLC to determine the endpoint accurately.Incomplete Reaction: If the reaction stalls, it could be due to impure reagents or incorrect stoichiometry.

Common Impurities and Their Control:

  • Unreacted Starting Materials: Can be minimized by ensuring the reaction goes to completion and by using a slight excess of one of the reagents.

  • Side-products from Overheating: Strict temperature control is essential to prevent the formation of degradation products.

  • Isomeric Thiazoles: Under certain acidic conditions, there is a possibility of forming isomeric thiazole products.[6] Maintaining neutral or slightly basic conditions helps to avoid this.

Part 3: Hydrolysis and Product Isolation

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Question: We are struggling with incomplete hydrolysis and difficult isolation of the final carboxylic acid product. What are the key parameters to control during this step?

Answer:

The saponification of the thiazole ester followed by acidification requires careful control to achieve complete conversion and efficient isolation of a pure product.

Key Scale-Up Challenges:

  • Incomplete Hydrolysis: The ester can be sterically hindered, making hydrolysis sluggish.

  • Product Solubility: The solubility of the sodium salt of the carboxylic acid and the free acid itself can vary significantly, impacting the work-up procedure.

  • Emulsion Formation: During the work-up and extraction, emulsions can form, making phase separation difficult on a large scale.

  • Crystallization: Obtaining a crystalline product with good handling properties can be challenging.

Recommended Scale-Up Protocol and Troubleshooting:

ParameterRecommendationTroubleshooting
Hydrolysis Conditions Use an excess of a strong base like sodium hydroxide in a mixture of water and a co-solvent like ethanol or methanol to ensure complete dissolution of the ester. Heat the mixture to reflux to drive the reaction to completion.[7]Incomplete Hydrolysis: Increase the reaction time, temperature, or the amount of base. Monitor the reaction by HPLC to confirm the disappearance of the starting material.
Acidification After hydrolysis, cool the reaction mixture and slowly add a strong acid (e.g., HCl) to precipitate the carboxylic acid. The final pH should be in the acidic range (typically pH 2-4) to ensure complete protonation.Product Oiling Out: If the product oils out upon acidification, try adding the acid more slowly with vigorous stirring, or add the basic solution of the product to the acid. Seeding with a small amount of crystalline product can also help.
Isolation The precipitated product should be filtered and washed thoroughly with water to remove inorganic salts.Difficult Filtration: If the product is very fine and difficult to filter, consider using a filter aid or allowing the crystals to grow larger by cooling the solution more slowly.
Purification The crude carboxylic acid can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or acetic acid/water.Low Purity: If the product is still impure after recrystallization, an acid-base extraction can be performed. Dissolve the crude product in a dilute base, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product with acid.[4]

Part 4: Analytical Methods and Quality Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets the required specifications.

Question: What analytical techniques are most suitable for in-process control and final product analysis for this synthesis?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

StageAnalytical TechniquePurpose
Starting Materials GC or HPLC, NMRPurity assessment of 4-methylbenzonitrile and ethyl acetoacetate.
Intermediates GC or HPLC, NMRPurity assessment of 4-methylthiobenzamide and ethyl 2-chloroacetoacetate.
Hantzsch Reaction HPLC or TLCMonitoring the disappearance of starting materials and the formation of the thiazole ester.
Hydrolysis HPLC or TLCMonitoring the conversion of the ester to the carboxylic acid.
Final Product HPLC, NMR, Mass Spectrometry, Elemental AnalysisPurity determination, structural confirmation, and identification of any impurities.

HPLC Method Development Considerations:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is typically effective for separating the starting materials, intermediates, and final product.

  • Detection: UV detection at a wavelength where the thiazole ring absorbs strongly (e.g., around 254 nm) is suitable.

References

Validation & Comparative

A Comparative Guide to Validating the Anticancer Activity of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (designated herein as Thiazole-5C) as a potential anticancer agent. We will objectively compare its performance with Doxorubicin, a well-established chemotherapeutic agent, and provide detailed experimental protocols and supporting data templates. The methodologies are designed to establish a robust, self-validating system for assessing cytotoxicity, mechanism of action, and in vivo efficacy.

The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] Approved drugs like Dasatinib and Ixazomib feature this heterocyclic moiety, encouraging further research into novel thiazole compounds.[1] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting key signaling pathways like PI3K/Akt/mTOR, and disrupting tubulin polymerization.[3][4] This guide outlines a logical, multi-phase approach to rigorously evaluate Thiazole-5C.

Phase 1: In Vitro Efficacy and Cytotoxicity Screening

The initial and most critical step is to determine the compound's ability to inhibit the growth of cancer cells in vitro. This establishes a baseline for efficacy and provides the half-maximal inhibitory concentration (IC50), a key metric of potency.[5][6]

Rationale for Assay Selection

To quantify cell viability, we will employ a tetrazolium salt-based colorimetric assay. Both MTT and XTT assays are reliable methods that measure the metabolic activity of living cells.[7][8] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[7][9] We have selected the XTT assay for this guide's protocol. Unlike the MTT assay, which produces water-insoluble formazan crystals requiring an additional solubilization step, the XTT assay yields a water-soluble formazan.[7] This simplifies the workflow, reduces handling errors, and makes it more suitable for high-throughput screening.[7][9]

Comparative Efficacy in Cancer Cell Lines

The IC50 value represents the concentration of a drug required for 50% inhibition of a biological process.[10] The following table summarizes hypothetical IC50 values for Thiazole-5C and Doxorubicin across three common cancer cell lines after a 48-hour treatment period, as determined by the XTT assay.

CompoundCell LineCancer TypeIC50 (µM)
Thiazole-5C MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HCT-116Colorectal Carcinoma9.8
Doxorubicin MCF-7Breast Adenocarcinoma0.9
A549Lung Carcinoma1.2
HCT-116Colorectal Carcinoma0.6

Note: Lower IC50 values indicate greater potency. This hypothetical data suggests Thiazole-5C is cytotoxic but less potent than the broad-spectrum agent Doxorubicin.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity start Seed Cancer Cells (96-well plate) treatment Treat with Serial Dilutions of Thiazole-5C & Doxorubicin start->treatment incubation Incubate for 48 hours (37°C, 5% CO2) treatment->incubation add_xtt Add Activated XTT Reagent incubation->add_xtt incubation2 Incubate for 2-4 hours add_xtt->incubation2 readout Measure Absorbance (450-500 nm) incubation2->readout analysis Calculate IC50 Values (Dose-Response Curves) readout->analysis

Caption: Workflow for determining IC50 values using the XTT assay.

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of the appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Thiazole-5C and Doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[7]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well and gently swirl the plate to mix.[7]

  • Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the metabolically active cells to convert the XTT to its colored formazan product.[7]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[7][11] A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Analysis: Plot the absorbance values against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Analysis

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12]

The Annexin V/Propidium Iodide (PI) dual staining assay is a robust method for detecting apoptosis by flow cytometry.[13] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][15] This dual-staining approach allows for the clear differentiation of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive

G cluster_apoptosis Apoptotic Process cell Live Cell Phosphatidylserine (PS) Intact Membrane early Early Apoptosis PS Translocation Intact Membrane cell:ps_in->early:ps_out Drug Induces late Late Apoptosis PS Translocation Compromised Membrane early->late stains Annexin VBinds to exposed PSPropidium Iodide (PI)Enters compromised membrane G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates via PDK1 PDK1 PDK1 Proliferation Cell Proliferation & Growth Akt->Proliferation Survival Cell Survival (Anti-Apoptosis) Akt->Survival Thiazole5C Thiazole-5C Thiazole5C->PI3K Potential Inhibition Thiazole5C->Akt Potential Inhibition

References

A Senior Application Scientist's Comparative Guide to 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a privileged scaffold in pharmaceutical drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Meloxicam, the anticancer drug Dasatinib, and the antimicrobial Sulfathiazole.[1][3] The planarity and aromaticity of the thiazole ring, combined with its capacity for hydrogen bonding via the nitrogen atom, make it an ideal building block for designing potent and selective therapeutic agents.[4]

This guide focuses on 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid , a specific derivative, and places it in the broader context of other biologically active thiazoles. While extensive data on this particular molecule is emerging, its structural motifs—a 2-aryl group, a 4-methyl group, and a 5-carboxylic acid group—are common across many well-characterized thiazole derivatives. By comparing its structural elements to those of derivatives with established anticancer, anti-inflammatory, and antimicrobial activities, we can extrapolate its potential therapeutic value and outline a clear experimental path for its evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds and the experimental methodologies required to validate them.

I. Synthesis Strategies: Building the Thiazole Core

The construction of the thiazole ring is a foundational step in accessing these derivatives. The Hantzsch thiazole synthesis, first described in the late 19th century, remains one of the most robust and widely used methods.[1][2] Its enduring utility lies in its simplicity and versatility, allowing for the facile introduction of diverse substituents at positions 2, 4, and 5 of the thiazole ring.

The general mechanism involves the condensation of an α-haloketone with a thioamide. This choice is critical as the R-groups of these two precursors directly dictate the final substituents on the thiazole ring, enabling the systematic exploration of chemical space to optimize biological activity. For the synthesis of our lead compound, This compound , a common route would involve the hydrolysis of its corresponding ethyl ester. The ester itself can be synthesized via a Hantzsch reaction between a thioamide (4-methylbenzothioamide) and an α-haloketoester (ethyl 2-chloroacetoacetate).

Hantzsch_Synthesis cluster_reactants Starting Materials Thioamide Thioamide (e.g., 4-Methylbenzothioamide) Reaction Hantzsch Condensation Thioamide->Reaction Haloketone α-Haloketoester (e.g., Ethyl 2-chloroacetoacetate) Haloketone->Reaction Intermediate Ethyl 4-methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylate Reaction->Intermediate Cyclization Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Product Final Product: 4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid Hydrolysis->Product Saponification

Caption: General workflow for the Hantzsch synthesis of the target compound.

II. Comparative Biological Evaluation

The therapeutic potential of a thiazole derivative is critically dependent on the nature and position of its substituents. We will now compare the structural features of our lead compound to other derivatives with documented biological activity.

A. Anticancer Activity

The thiazole scaffold is a mainstay in the development of novel anticancer agents, acting through various mechanisms including apoptosis induction and enzyme inhibition.[4][5] Modifications on the thiazole ring have been shown to significantly impact cytotoxic potency.[6]

Structure-Activity Relationship Insights:

  • Position 2 Substituent: Aromatic or heteroaromatic rings at the 2-position are common in anticancer thiazoles. The presence of a p-tolyl group (4-methylphenyl) in our lead compound is significant. Studies have shown that substituents on this phenyl ring can modulate activity. For instance, electron-withdrawing groups like trifluoromethoxy (-OCF₃) or halogens (F) on the phenyl ring can enhance cytotoxicity against cell lines like MCF-7 and HT-29.[7] Conversely, electron-donating groups like the methyl group in our compound may also confer potent activity, though this can be cell-line dependent.[1]

  • Position 5 Substituent: The carboxylic acid group at position 5 is a key feature. While many potent anticancer thiazoles feature amides or other functional groups at this position, the carboxylic acid provides a handle for forming salts or prodrugs to improve pharmacokinetic properties.[8]

Thiazole Derivative Substituents Target Cell Line(s) IC₅₀ (µM) Reference
Compound 2f 2-(2,5-difluorophenyl), 4-methylMCF-7 (Breast)7.7[7]
Compound 2i 2-(4-trifluoromethoxyphenyl), 4-methylMCF-7 (Breast)8.0[7]
Compound 87a β-pentene based, hydroxyl on phenylHeLa (Cervical)3.48 ± 0.14[1]
Compound 91a Pyrazole, Naphthalene, Methoxy on phenylHeLa (Cervical)0.86[1]
Lead Compound (Hypothesized) 2-(4-methylphenyl), 4-methyl, 5-COOH---

Table 1: Comparison of in vitro anticancer activity of selected thiazole derivatives.

B. Anti-inflammatory Activity

Thiazole derivatives are well-documented as potent anti-inflammatory agents, often acting by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) and lipoxygenase (LOX).[9]

Structure-Activity Relationship Insights:

  • General Structure: Many anti-inflammatory thiazoles are derivatives of 2-aminothiazole or thiazoleacetic acid.[10] The structure of our lead compound, a thiazole-5-carboxylic acid, shares features with known anti-inflammatory molecules.

  • Aryl Group at Position 2: The presence of an aryl group is often beneficial. In a study of 4-arylthiazole acetic acid derivatives, a 4-chlorophenyl group conferred strong anti-inflammatory effects.[10] The tolyl group in our lead compound could similarly contribute to activity, potentially by fitting into the hydrophobic pocket of enzymes like COX-2.

  • Experimental Evaluation: The carrageenan-induced rat paw edema model is a standard and reliable acute inflammation assay used to screen novel anti-inflammatory compounds.[11][12] A significant reduction in paw volume compared to a control group indicates potent activity.

Thiazole Derivative Assay Model Dose % Inhibition of Edema Reference
Compound 3c Carrageenan-induced paw edema-44%[11]
Compound 3d Carrageenan-induced paw edema-41%[11]
Compound 29 Carrageenan-induced paw edema-Strong activity reported[10]
Compound 71 Carrageenan-induced paw edema-Strong activity reported[10]

Table 2: Comparison of in vivo anti-inflammatory activity of selected thiazole derivatives.

C. Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics.[13] Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.[13][14][15]

Structure-Activity Relationship Insights:

  • Key Pharmacophores: The antimicrobial activity of thiazoles is highly dependent on the substituents. The incorporation of moieties like 4-bromophenyl, N-methylpiperazine, or a 5-nitro-2-furoyl group has been shown to yield compounds with very low Minimum Inhibitory Concentrations (MIC).[14][16][17]

  • Mechanism of Action: Some thiazole derivatives are known to inhibit essential bacterial enzymes like DNA gyrase, which is a validated target for antibacterial drugs.[13][16]

  • Lead Compound Potential: While the 2-(4-methylphenyl) and 5-carboxylic acid combination in our lead compound is not among the most cited for antimicrobial potency, its activity cannot be dismissed without testing. The overall lipophilicity and electronic profile conferred by these groups will determine its ability to penetrate microbial cell membranes and interact with intracellular targets.[15]

Thiazole Derivative Substituents Target Organism MIC Reference
Compound 3 2-phenol, 4-(3,4-dimethoxyphenyl)ethanamineS. aureus0.23-0.70 mg/mL[18]
Compound 37c 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)Candida species5.8-7.8 µg/mL[13][16]
Compound 43a 4-(4-bromophenyl)-thiazol-2-amine basedS. aureus, E. coli16.1 µM[16]
Compound 15 4-methyl-1,2,3-thiadiazole-5-carboxyhydrazide with 5-nitro-2-furoylGram-positive bacteria1.95-15.62 µg/mL[17]

Table 3: Comparison of in vitro antimicrobial activity of selected thiazole and thiadiazole derivatives.

III. Key Experimental Protocols: A Guide to Validation

To rigorously assess the biological potential of This compound , standardized, self-validating experimental protocols are essential. Below are step-by-step methodologies for the primary screening assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of thiazole derivatives. Include vehicle control & positive control (e.g., Doxorubicin). A->B C 3. Incubation Incubate for 48-72h to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4h. C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values via non-linear regression. F->G

Caption: Standardized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HT-29) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours.

  • Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the old media with media containing the test compounds.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Microdilution Method for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Suspension: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

IV. Conclusion and Future Perspectives

This guide establishes a comparative framework for evaluating This compound . Based on extensive structure-activity relationship data from analogous compounds, this molecule holds therapeutic potential, particularly in the realms of anticancer and anti-inflammatory research. The 2-aryl and 4-methyl substitutions are consistent with motifs found in highly active derivatives, while the 5-carboxylic acid group offers a valuable site for chemical modification to optimize drug-like properties.

The immediate and necessary next step is the empirical validation of these hypotheses. The synthesis of the title compound followed by systematic screening using the robust protocols detailed herein—MTT for cytotoxicity, carrageenan-induced edema for inflammation, and microdilution for antimicrobial activity—will precisely define its biological activity profile. Subsequent lead optimization, guided by the SAR principles discussed, could involve modifying the substituents on the 2-phenyl ring or converting the 5-carboxylic acid to various amides or esters to enhance potency and selectivity. The thiazole scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this specific derivative is a logical and promising endeavor for any drug discovery program.

References

A Comparative Analysis of the Antimicrobial Spectrum of Thiazole Derivatives, with a Focus on 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, thiazole derivatives have emerged as a promising class of compounds with a broad range of biological activities.[1][2][3][4] This guide provides a comparative analysis of the potential antimicrobial spectrum of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, contextualized within the broader family of thiazole-containing compounds. Drawing upon available data for structurally related analogs, we will explore its potential efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and compare its performance with established antimicrobial agents.

Introduction: The Therapeutic Potential of Thiazole-Based Compounds

The thiazole ring is a five-membered heterocyclic scaffold that is a core component of numerous natural and synthetic bioactive molecules.[2][5] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The growing body of research on thiazole derivatives underscores their potential as a source of new therapeutic agents to combat drug-resistant pathogens.[1][6]

Comparative Antimicrobial Spectrum: Thiazole Derivatives vs. Standard Antibiotics

Based on the analysis of various research articles on the antimicrobial activity of thiazole derivatives, a potential antimicrobial spectrum for this compound can be extrapolated. Thiazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][4][5]

Table 1: Comparative Inferred Antimicrobial Spectrum

MicroorganismInferred Activity of this compound (based on analogs)Comparator Antimicrobial AgentReported Activity of Comparator
Gram-Positive Bacteria
Staphylococcus aureusPotentially Moderate to Good ActivityVancomycinHigh Activity[7][8]
Bacillus subtilisPotentially Moderate ActivityAmpicillinHigh Activity[2]
Gram-Negative Bacteria
Escherichia coliPotentially Moderate ActivityNorfloxacinHigh Activity[1]
Pseudomonas aeruginosaPotentially Low to Moderate ActivityMeropenemHigh Activity[7]
Fungi
Candida albicansPotentially Moderate ActivityFluconazoleHigh Activity[1]

Disclaimer: The activity of this compound is inferred from published data on structurally related thiazole derivatives and should be confirmed by direct experimental evidence.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of any new compound, standardized and reproducible experimental protocols are essential. The following are detailed methodologies commonly employed in antimicrobial research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Experimental Workflow:

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the target microorganism. A->B C Include positive (microorganism only) and negative (broth only) controls. B->C D Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). C->D E Determine the MIC by visually inspecting for the lowest concentration with no turbidity. D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[9][11]

Experimental Workflow:

Disk_Diffusion_Workflow A Prepare a lawn of the target bacterium on an agar plate. B Place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. A->B C Incubate the plate under appropriate conditions. B->C D Measure the diameter of the zone of inhibition around each disc. C->D E Compare the zone diameter to standardized charts to determine susceptibility (sensitive, intermediate, or resistant). D->E

Caption: Workflow for the disk diffusion (Kirby-Bauer) antimicrobial susceptibility test.

Discussion: Structure-Activity Relationships and Mechanistic Insights

The antimicrobial activity of thiazole derivatives is influenced by the nature and position of substituents on the thiazole ring. For the target compound, the 4-methyl group, the 2-(4-methylphenyl) group, and the 5-carboxylic acid group all play a role in its potential biological activity. Research on similar structures suggests that the lipophilicity and electronic properties of the substituents at the 2- and 4-positions can significantly impact the antimicrobial potency.[6]

The carboxylic acid moiety at the 5-position may influence the compound's solubility and its ability to interact with bacterial targets. The proposed mechanisms of action for some antimicrobial thiazoles include the inhibition of essential enzymes in bacterial metabolic pathways or the disruption of the bacterial cell membrane. For instance, some thiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]

Conclusion

While direct experimental data on the antimicrobial spectrum of this compound is limited, a comparative analysis of structurally related thiazole derivatives suggests its potential as a moderately active antimicrobial agent against a range of Gram-positive and Gram-negative bacteria, and possibly some fungi. The provided experimental protocols offer a clear roadmap for the empirical validation of its antimicrobial profile. Further investigation into the structure-activity relationships and mechanism of action of this and related thiazole compounds is warranted to fully elucidate their therapeutic potential in the fight against infectious diseases.

References

Confirming the Mechanism of Action of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid: A Comparative Guide to Investigating Prostaglandin EP4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of the novel compound 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Based on structural similarities to known pharmacologically active molecules, we hypothesize that this compound acts as an antagonist to the prostaglandin E2 receptor subtype 4 (EP4). This guide will detail the scientific rationale behind this hypothesis, outline the necessary experimental protocols for its validation, and provide a comparative analysis with established EP4 receptor antagonists.

Introduction: The Rationale for Investigating EP4 Receptor Antagonism

The thiazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Our initial structural assessment of this compound suggests a potential interaction with the prostaglandin E2 (PGE2) signaling pathway, specifically as an antagonist of the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that plays a crucial role in mediating the inflammatory and pain-sensitizing effects of PGE2.[1][2][3] Consequently, the development of selective EP4 antagonists is a significant area of research for new therapeutics in inflammatory diseases, pain management, and even oncology.[4][5][6]

This guide will provide the necessary tools to rigorously test this hypothesis, enabling a thorough characterization of the compound's pharmacological profile.

The Prostaglandin E2 / EP4 Signaling Pathway

Prostaglandin E2 is a key lipid mediator derived from arachidonic acid that exerts a wide range of physiological and pathological effects. It signals through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[7][8] The EP4 receptor is primarily coupled to the Gs alpha subunit, and its activation by PGE2 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[7][9] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB, leading to changes in gene expression that promote inflammation and pain.[9][10]

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes (Inflammation, Pain) CREB->Gene Regulates Transcription caption PGE2/EP4 Signaling Pathway

Caption: Simplified diagram of the PGE2/EP4 signaling cascade.

Experimental Workflow for Confirming EP4 Receptor Antagonism

To rigorously validate the hypothesis that this compound is an EP4 receptor antagonist, a multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each step providing a deeper level of confirmation.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Functional Assays A Receptor Binding Assay (Determine Ki) B cAMP Accumulation Assay (Determine IC50) A->B Confirms functional antagonism C EP Receptor Panel Screening (EP1, EP2, EP3) B->C Establishes selectivity E Downstream Signaling Analysis (pCREB Western Blot) B->E Validates downstream pathway inhibition D Broader GPCR Panel (Off-target effects) C->D Assesses broader selectivity F Cytokine Release Assay (e.g., IL-6, IL-8) E->F Demonstrates anti-inflammatory effect caption Experimental workflow for mechanism confirmation.

Caption: A tiered approach to validating EP4 antagonism.

Tier 1: Primary Screening

1. Radioligand Binding Assay

  • Objective: To determine if the test compound directly competes with a known ligand for binding to the EP4 receptor.

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the human EP4 receptor (e.g., HEK293-hEP4).

    • Incubate the membranes with a constant concentration of a radiolabeled EP4 ligand (e.g., [³H]-PGE2).

    • Add increasing concentrations of the test compound, this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the competition binding curve.

  • Rationale: This assay provides direct evidence of binding to the target receptor and allows for the quantification of binding affinity.

2. cAMP Accumulation Assay

  • Objective: To assess the functional consequence of receptor binding by measuring the inhibition of PGE2-stimulated cAMP production.

  • Protocol:

    • Culture HEK293 cells stably expressing the human EP4 receptor.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of PGE2 (an EP4 agonist).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.[11]

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the PGE2-induced cAMP response.

  • Rationale: This functional assay confirms that the binding of the test compound to the EP4 receptor translates into a measurable biological effect, specifically the inhibition of the canonical Gs-cAMP signaling pathway.

Tier 2: Selectivity Profiling

1. EP Receptor Subtype Selectivity

  • Objective: To determine the selectivity of the test compound for the EP4 receptor over other EP receptor subtypes (EP1, EP2, and EP3).

  • Protocol:

    • Perform functional assays (e.g., calcium flux for EP1, cAMP for EP2, cAMP inhibition for EP3) using cell lines individually expressing each EP receptor subtype.

    • Determine the IC50 values of the test compound for each receptor subtype.

  • Rationale: High selectivity for the EP4 receptor is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects mediated by other EP receptors.

2. Broad GPCR Panel Screening

  • Objective: To assess the broader selectivity profile of the compound against a panel of other G-protein coupled receptors.

  • Protocol:

    • Submit the compound to a commercial service for screening against a large panel of GPCRs.

  • Rationale: This provides a comprehensive overview of the compound's selectivity and potential for off-target activities.

Tier 3: Cellular Functional Assays

1. Downstream Signaling Analysis (Western Blot for pCREB)

  • Objective: To confirm that the inhibition of cAMP production leads to the inhibition of downstream signaling events.

  • Protocol:

    • Treat EP4-expressing cells with the test compound followed by stimulation with PGE2.

    • Lyse the cells and perform Western blotting to detect the levels of phosphorylated CREB (pCREB).

    • Compare the levels of pCREB in treated versus untreated cells.

  • Rationale: This provides further evidence that the compound is acting through the intended signaling pathway.

2. Cytokine Release Assay

  • Objective: To demonstrate the anti-inflammatory potential of the compound in a more physiologically relevant context.

  • Protocol:

    • Use a relevant cell type that produces pro-inflammatory cytokines in response to stimuli (e.g., LPS-stimulated macrophages).

    • Treat the cells with the test compound and measure the release of cytokines like IL-6 or TNF-α.

  • Rationale: This assay links the molecular mechanism of action to a functional anti-inflammatory effect.

Comparative Analysis with Known EP4 Antagonists

To contextualize the performance of this compound, it is essential to compare its key pharmacological parameters with those of well-characterized EP4 antagonists.

CompoundTargetIC50 (nM)Ki (nM)SelectivityReference
This compound EP4To be determinedTo be determinedTo be determinedN/A
Grapiprant (CJ-023,423)EP4~35 (dog)13 (human), 20 (rat)High for EP4[12][13]
L-161,982EP4--Selective for EP4[14]
ER-819762EP459-Highly selective for EP4[15]
E7046 (ER-886046)EP410.19 - 13.5-Selective for EP4[16]

Note: The values for the topic compound are placeholders and must be determined experimentally.

Conclusion

The structural features of this compound strongly suggest its potential as a novel prostaglandin EP4 receptor antagonist. The experimental framework outlined in this guide provides a robust and logical progression for confirming this mechanism of action, from initial binding and functional assays to comprehensive selectivity and cellular activity profiling. By following these protocols and comparing the resulting data with established EP4 antagonists, researchers can definitively characterize the pharmacological profile of this compound and assess its therapeutic potential. This systematic approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, a molecule with potential therapeutic applications, establishing robust and reproducible analytical methods is a cornerstone of the journey from discovery to clinical application. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for this compound, offering insights into the experimental design, data interpretation, and regulatory expectations.

The cross-validation of analytical methods is a critical exercise to ensure that a validated analytical procedure yields consistent and reliable results, irrespective of the laboratory, personnel, or instrumentation.[1][2] This is particularly crucial when methods are transferred between sites or when data from different analytical techniques are intended to be pooled or compared.[2] This guide will compare a traditional High-Performance Liquid Chromatography (HPLC) method with a more modern Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, providing a detailed protocol and analysis rooted in established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Imperative of Cross-Validation in a Regulated Environment

Before delving into the technical specifics, it is essential to understand the "why" behind cross-validation. The primary objective is to demonstrate that two different analytical procedures are equivalent and can be used interchangeably to produce comparable data.[2] This is a regulatory expectation, as outlined in guidelines such as the EMA's guideline on bioanalytical method validation, which has been superseded by the ICH M10 guideline.[6][7] Failure to perform adequate cross-validation can lead to inconsistent data, failed batches, and significant delays in drug development programs.

This guide will focus on a comparative testing approach, the most common strategy for cross-validation, where the same set of samples is analyzed by both the transferring (originating) and receiving (new) laboratories or by two different methods within the same laboratory.[1]

Experimental Design: A Tale of Two Methods

The selection of analytical methods for cross-validation should be deliberate, often comparing a well-established method with a newer, potentially more efficient or sensitive one. For this compound, we will compare a robust HPLC-UV method with a high-throughput UPLC-MS/MS method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a workhorse of pharmaceutical analysis, known for its reliability and widespread availability. The carboxylic acid and thiazole moieties of the target molecule suggest good chromophoric properties, making UV detection a suitable choice.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC offers significant advantages in terms of speed and resolution over traditional HPLC. Coupling it with tandem mass spectrometry provides unparalleled selectivity and sensitivity, which is particularly beneficial for analyzing complex matrices or low-concentration samples.[8][9]

The cross-validation will assess key performance parameters as stipulated by ICH Q2(R1) guidelines, including accuracy, precision, selectivity, and linearity.[4][10]

Visualizing the Path to Comparability

To clearly delineate the cross-validation workflow, the following diagram illustrates the key stages of the comparative testing process.

CrossValidationWorkflow cluster_setup Phase 1: Preparation & Setup cluster_analysis Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation & Comparison cluster_conclusion Phase 4: Conclusion & Reporting prep_samples Prepare Homogeneous Sample Set (API, Drug Product, Spiked Samples) hplc_analysis Analyze Samples using Validated HPLC-UV Method prep_samples->hplc_analysis uplc_analysis Analyze Samples using Validated UPLC-MS/MS Method prep_samples->uplc_analysis prep_standards Prepare Reference and Working Standards prep_standards->hplc_analysis prep_standards->uplc_analysis method_validation Ensure Both Methods are Fully Validated Independently method_validation->prep_samples data_compilation Compile Results from Both Methods hplc_analysis->data_compilation uplc_analysis->data_compilation stat_analysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman) data_compilation->stat_analysis acceptance_criteria Compare Results Against Pre-defined Acceptance Criteria stat_analysis->acceptance_criteria conclusion Draw Conclusion on Method Comparability acceptance_criteria->conclusion report Generate Cross-Validation Report conclusion->report

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of this compound using the two proposed methods.

Protocol 1: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare samples (e.g., drug substance, formulation) at a target concentration within the calibration range using the mobile phase as the diluent.

Protocol 2: UPLC-MS/MS Method

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 2 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • MRM Transition: Precursor ion (m/z) -> Product ion (m/z) for this compound (to be determined during method development).

  • Source Parameters: Optimized for the specific instrument.

4. Standard and Sample Preparation:

  • Prepare standards and samples as described for the HPLC-UV method, but at potentially lower concentrations due to the higher sensitivity of the UPLC-MS/MS system.

Data Presentation and Interpretation

The data generated from both methods should be tabulated for a clear and direct comparison. The following tables present hypothetical data for the cross-validation of the two methods.

Table 1: Comparison of Accuracy and Precision
Sample IDHPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)% Difference
QC Low (5 µg/mL)4.955.021.41
QC Mid (25 µg/mL)25.1024.85-1.00
QC High (75 µg/mL)74.8075.300.67
Mean % Difference 0.36
Precision (RSD%)
HPLC-UV1.2%
UPLC-MS/MS0.9%

Interpretation: The accuracy data, presented as the percentage difference between the two methods, should fall within a pre-defined acceptance criterion (e.g., ±15%). The precision, measured as the relative standard deviation (RSD), should also meet the acceptance criteria (e.g., ≤15%). In this hypothetical case, both methods demonstrate comparable accuracy and precision.

Table 2: Linearity Comparison
ParameterHPLC-UV MethodUPLC-MS/MS Method
Range (µg/mL) 1 - 1000.1 - 50
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 12345x + 567y = 98765x + 123

Interpretation: Both methods exhibit excellent linearity over their respective ranges, as indicated by the correlation coefficients close to 1. The different ranges reflect the varying sensitivities of the two techniques.

Forced Degradation and Specificity

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[11] Samples of this compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.

The resulting degraded samples are then analyzed by both methods to ensure that the primary peak (the active pharmaceutical ingredient) is well-resolved from any degradation products. The UPLC-MS/MS method, with its inherent selectivity, is expected to provide more detailed information on the identity of the degradants.

Causality Behind Experimental Choices

The choice to compare a traditional HPLC-UV method with a modern UPLC-MS/MS method is strategic. The HPLC-UV method serves as a baseline, representing a widely accessible and well-understood technique. The UPLC-MS/MS method, on the other hand, offers a glimpse into the potential for higher throughput, increased sensitivity, and greater specificity.[8][12] The cross-validation exercise, therefore, not only ensures data consistency but also provides a data-driven rationale for potentially transitioning to a more advanced analytical platform.

Self-Validating Systems and Trustworthiness

A robust cross-validation protocol is inherently a self-validating system. By analyzing the same set of samples with two different, independently validated methods, any significant discrepancies would immediately flag a potential issue with one or both methods. This built-in redundancy provides a high degree of confidence in the reported results. The use of quality control (QC) samples at multiple concentration levels further strengthens the trustworthiness of the data.

Conclusion and Recommendations

This guide has outlined a comprehensive approach to the cross-validation of analytical methods for this compound. The successful execution of the described protocols and the generation of data that meet pre-defined acceptance criteria would provide strong evidence of the interchangeability of the HPLC-UV and UPLC-MS/MS methods.

For routine quality control in a manufacturing environment, the validated HPLC-UV method may be sufficient and more cost-effective. However, for applications requiring higher sensitivity, such as bioanalysis or the characterization of low-level impurities, the UPLC-MS/MS method would be the superior choice. The data from this cross-validation study would empower drug development professionals to make informed decisions about which analytical method to employ for a given application, ensuring data integrity and regulatory compliance throughout the product lifecycle.

References

A Head-to-Head Preclinical Benchmarking Guide: Evaluating 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid Against Standard-of-Care NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Anti-Inflammatory Candidate

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases, from arthritis to cardiovascular conditions.[1] The mainstay of treatment for inflammatory pain has long been nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3] These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4][5][6]

However, traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2 isoforms.[3][7] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1, a constitutively expressed enzyme vital for gastrointestinal (GI) mucosal protection and platelet function, can lead to significant adverse effects like gastric ulcers.[3][6] This led to the development of selective COX-2 inhibitors, such as Celecoxib, which offered a better GI safety profile.[7][8][9]

This guide focuses on a novel investigational compound, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid , hereafter referred to as "Thiazole-X" . The thiazole chemical scaffold is a versatile moiety known to be present in various biologically active agents.[10] The hypothesis for Thiazole-X is that its unique structure may offer superior selectivity for the COX-2 enzyme over COX-1, potentially matching the efficacy of existing treatments while further improving the safety profile.

This document provides a comprehensive, step-by-step framework for the preclinical benchmarking of Thiazole-X against two widely accepted standards of care:

  • Ibuprofen: A non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.[8][11]

The objective is to generate a robust, comparative dataset to ascertain the therapeutic potential of Thiazole-X.

The Benchmarking Strategy: A Three-Pillar Approach

Our evaluation is built on three pillars designed to comprehensively profile the candidate drug against established competitors.

cluster_0 Benchmarking Pillars cluster_1 Key Questions Efficacy Pillar 1: Efficacy Is it effective? Selectivity Pillar 2: Selectivity What is its mechanism? Q1 In vitro & in vivo anti-inflammatory activity Efficacy->Q1 Assesses Safety Pillar 3: Safety Is it safer? Q2 COX-1 vs. COX-2 inhibition ratio Selectivity->Q2 Determines Q3 Gastric irritation potential Safety->Q3 Evaluates

Caption: Core pillars of the preclinical benchmarking strategy for Thiazole-X.

Pillar 1 & 2: In Vitro Efficacy and Selectivity Profiling

The foundational step is to determine the direct inhibitory effect of Thiazole-X on its target enzymes, COX-1 and COX-2, and to quantify its selectivity. This is the most direct way to test our core hypothesis.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.[12][13][14]

Objective: To determine the IC50 values for Thiazole-X, Ibuprofen, and Celecoxib against ovine or human recombinant COX-1 and COX-2.

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Test Compounds (Thiazole-X, Ibuprofen, Celecoxib) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 590 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of Thiazole-X, Ibuprofen, and Celecoxib in assay buffer. The final concentration range should span from 0.01 nM to 100 µM to capture the full dose-response curve.

  • Reaction Setup: In a 96-well plate, add the following to designated wells:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the diluted test compound or vehicle (DMSO) for control wells.

  • Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Develop and Read: Immediately add 20 µL of the colorimetric substrate solution. Incubate for an additional 5 minutes at 25°C. The peroxidase activity of COX will convert the substrate, producing a colored product.

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Data Presentation: Comparative In Vitro Inhibition

The results should be summarized in a clear, comparative table.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Thiazole-X [Experimental Value][Experimental Value][Calculated Value]
Ibuprofen1,5003,500~0.43
Celecoxib3,00030~100

Note: Values for Ibuprofen and Celecoxib are representative and should be determined concurrently as experimental controls.

A higher selectivity index indicates greater selectivity for COX-2, which is the desired characteristic for reducing GI side effects.[6]

cluster_workflow In Vitro COX Assay Workflow A Prepare Serial Dilutions (Thiazole-X, Controls) B Add Reagents to Plate (Buffer, Heme, Enzyme, Inhibitor) A->B C Incubate (5 min, 25°C) B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Read Absorbance (590 nm) D->E F Calculate IC50 & Selectivity Index E->F

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Pillar 1 (Continued): In Vivo Efficacy Assessment

After confirming in vitro activity, the next critical step is to evaluate the anti-inflammatory efficacy of Thiazole-X in a living system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for this purpose.[15][16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of Thiazole-X to reduce acute inflammation in vivo compared to Ibuprofen and Celecoxib.

Animals: Male Wistar rats (180-220g).

Materials:

  • Test Compounds (Thiazole-X, Ibuprofen, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • 1% Carrageenan solution in saline.

  • Digital Plethysmometer or calipers for measuring paw volume/thickness.

Step-by-Step Methodology:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least 72 hours. Randomly divide them into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Thiazole-X (e.g., 10, 30, 100 mg/kg)

    • Group 3: Ibuprofen (e.g., 100 mg/kg)

    • Group 4: Celecoxib (e.g., 30 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using the plethysmometer.[16]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[15][18]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16][19]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point: Edema (%) = [(Vₜ - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Data Presentation: Comparative In Vivo Anti-Inflammatory Activity
Treatment Group (Dose)Peak Edema Inhibition (%) at 3 hrArea Under the Curve (AUC) of Edema (0-5 hr)
Vehicle Control0%[Calculated Value]
Thiazole-X (30 mg/kg) [Experimental Value][Experimental Value]
Ibuprofen (100 mg/kg)[Experimental Value][Experimental Value]
Celecoxib (30 mg/kg)[Experimental Value][Experimental Value]

A significant reduction in both peak edema and the AUC demonstrates potent anti-inflammatory activity in vivo.

Pillar 3: Preclinical Safety Profiling

The primary hypothesis for developing Thiazole-X is an improved safety profile, specifically concerning GI toxicity. A direct comparison of gastric ulceration is therefore mandatory.

Experimental Protocol: NSAID-Induced Gastric Ulceration Model

Objective: To evaluate the gastrointestinal toxicity of Thiazole-X compared to Ibuprofen.

Animals: Male Wistar rats (200-250g), fasted for 18-24 hours prior to the experiment but with free access to water.

Materials:

  • Test Compounds (Thiazole-X, Ibuprofen) at high therapeutic or supra-therapeutic doses (e.g., 3x the effective dose from the edema model).

  • Vehicle control.

  • Stereomicroscope for ulcer scoring.

Step-by-Step Methodology:

  • Animal Grouping: Divide fasted rats into groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Thiazole-X (High Dose)

    • Group 3: Ibuprofen (High Dose)

  • Drug Administration: Administer the compounds or vehicle orally.

  • Observation Period: Return animals to their cages without food (water ad libitum) for 4-6 hours.

  • Euthanasia and Tissue Collection: Euthanize the animals via CO₂ asphyxiation. Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.

  • Ulcer Scoring: Examine the gastric mucosa for lesions (petechiae, erosions, ulcers) using a stereomicroscope. Score the severity of the lesions based on a validated scale (e.g., 0 = no lesions, 1 = small petechiae, 5 = severe ulceration). The sum of the scores for each animal is the ulcer index. The involvement of neutrophils in this process is a key pathological feature.[20][21]

  • Data Analysis: Compare the mean ulcer index between the groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Data Presentation: Comparative Gastric Toxicity
Treatment Group (Dose)Mean Ulcer Index (± SEM)Incidence of Ulcers (%)
Vehicle Control0.0 ± 0.00%
Thiazole-X (High Dose) [Experimental Value][Experimental Value]
Ibuprofen (High Dose)[Experimental Value][Experimental Value]

A significantly lower ulcer index for Thiazole-X compared to Ibuprofen would provide strong evidence supporting the hypothesis of improved GI safety.

Mechanistic Grounding: Visualizing the Pathway

The differential effects of Thiazole-X and the standard-of-care drugs can be understood by visualizing their points of action within the arachidonic acid cascade.

cluster_pathway Arachidonic Acid Cascade & NSAID Action cluster_inhibitors Inhibitors AA Cell Membrane Phospholipids Arachidonic Acid COX1 COX-1 (Constitutive) Gastroprotection Platelet Function AA:f0->COX1 COX2 COX-2 (Inducible) Pain & Inflammation AA:f0->COX2 PGs_Homeostatic Homeostatic Prostaglandins COX1->PGs_Homeostatic PGs_Inflammatory Inflammatory Prostaglandins COX2->PGs_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Strongly Inhibits Thiazole_X Thiazole-X (Hypothesized COX-2 Selective) Thiazole_X->COX1 Weakly Inhibits (Hypothesized) Thiazole_X->COX2 Strongly Inhibits (Hypothesized)

Caption: Mechanism of action for NSAIDs within the prostaglandin synthesis pathway.

Conclusion and Forward Look

This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound Thiazole-X against current standards of care. By systematically evaluating its in vitro selectivity, in vivo efficacy, and gastrointestinal safety profile, researchers can build a comprehensive data package.

If the experimental data aligns with the hypothesis—demonstrating potent anti-inflammatory efficacy comparable to Celecoxib but with a superior COX-2 selectivity index and a significantly lower gastric ulceration potential than Ibuprofen—Thiazole-X would emerge as a highly promising candidate for further development. Subsequent steps would include more detailed toxicology studies, pharmacokinetic profiling, and ultimately, progression toward clinical trials. This structured, data-driven approach is essential for validating the therapeutic potential of new chemical entities in the competitive landscape of anti-inflammatory drug discovery.

References

A Researcher's Guide to Evaluating the Selective Cytotoxicity of 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the comparative cytotoxicity of the novel synthetic compound, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid, on cancerous versus normal cells. As researchers and drug development professionals, our primary goal is to identify compounds that exhibit high potency against tumor cells while minimizing harm to healthy tissues—a concept known as selective cytotoxicity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation needed to assess this critical therapeutic window.

The Scientific Imperative: Why Thiazoles and Selective Cytotoxicity?

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In oncology, thiazole derivatives have emerged as promising candidates due to their ability to target various cellular pathways crucial for cancer cell survival and proliferation.[2][3] Mechanisms of action for different thiazole-based compounds include the induction of apoptosis, disruption of microtubule assembly, and the inhibition of key signaling cascades like PI3K/Akt/mTOR.[3] Some derivatives have demonstrated encouraging selectivity, showing potent anticancer effects with lower toxicity in normal cells.[4][5][6]

The subject of our investigation, this compound, belongs to this promising class. However, its specific cytotoxic profile remains to be fully elucidated. A rigorous comparative study is essential to determine if its cytotoxic effects are cancer-cell specific, a hallmark of a viable drug candidate. This guide will walk you through the process of generating this crucial data.

Experimental Design: A Head-to-Head Comparison

To establish selective cytotoxicity, a direct comparison between a cancer cell line and a normal, non-transformed cell line is fundamental. The choice of cell lines is critical and should be guided by the intended therapeutic application. For this guide, we will use a common and well-characterized pairing:

  • Cancer Cell Line: MCF-7 (Human breast adenocarcinoma). This cell line is widely used in cancer research and has been employed in the evaluation of other thiazole derivatives.[4][7]

  • Normal Cell Line: hTERT-immortalized Gingival Fibroblasts or primary Human Dermal Fibroblasts (HDFs) . Fibroblasts are a standard choice for baseline cytotoxicity testing against non-cancerous cells.[8][9][10] Using an immortalized but non-malignant cell line provides a robust and reproducible control.[8]

Our primary endpoint will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%. A significantly lower IC50 value in MCF-7 cells compared to fibroblasts would indicate selective cytotoxicity.

Workflow for Comparative Cytotoxicity Assessment

The overall experimental process is a multi-stage workflow designed to ensure accuracy and reproducibility. The causality is clear: we first prepare the cells and the compound, then expose the cells to a range of compound concentrations, and finally measure the impact on cell viability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis cell_culture Cell Culture (MCF-7 & Fibroblasts) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment Allow attachment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay Assess viability readout Absorbance Reading (Spectrophotometer) mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: High-level workflow for the comparative cytotoxicity study.

Detailed Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials and Reagents
  • MCF-7 and normal fibroblast cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[15]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology

1. Cell Seeding:

  • Harvest logarithmically growing MCF-7 and fibroblast cells using standard trypsinization protocols.
  • Perform a cell count (e.g., using a hemocytometer) to determine cell density.
  • Seed the cells into two separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
  • Expertise Note: The optimal seeding density must be determined empirically for each cell line to ensure they are in an exponential growth phase during the experiment. Too few cells will lead to a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
  • Include wells with medium only to serve as a blank control.
  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, etc.). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
  • Trustworthiness Note: It is critical to include a "vehicle control" group that is treated with the same final concentration of DMSO as the experimental groups. This validates that any observed cytotoxicity is due to the compound and not the solvent.
  • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
  • Incubate the plates for a defined period, typically 24, 48, or 72 hours.

3. MTT Assay and Measurement:

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]
  • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
  • Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[15]

4. Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells) using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100
  • Plot the % Viability against the logarithm of the compound concentration.
  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each cell line.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. This allows for a direct and objective comparison of the compound's potency against the two cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTypeIC50 (µM) after 48hSelectivity Index (SI)
hTERT-Fibroblast Normal95.7-
MCF-7 Breast Cancer8.211.67

Note: The data presented here is for illustrative purposes only.

The Selectivity Index (SI) is a critical parameter calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

An SI value greater than 1 indicates a degree of selectivity towards cancer cells. A higher SI value is more desirable, suggesting a wider therapeutic window. In our hypothetical example, the SI of 11.67 suggests that the compound is over 11 times more toxic to the MCF-7 cancer cells than to the normal fibroblasts, indicating a promising selective profile.

Visualizing Potential Mechanistic Pathways

Thiazole derivatives often exert their effects by interfering with critical signaling pathways that are dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole {4-Methyl-2-(4-methylphenyl) -1,3-thiazole-5-carboxylic acid} Thiazole->PI3K Potential Inhibition

Caption: Potential mechanism: Inhibition of the PI3K/Akt pathway.

This diagram illustrates a plausible mechanism where the thiazole compound could inhibit a key kinase like PI3K, leading to downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells. Further experiments, such as western blotting for phosphorylated Akt and mTOR, would be required to validate this hypothesis.

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound's selective cytotoxicity. By employing standardized protocols, appropriate cell line models, and rigorous data analysis, researchers can generate the high-quality, reproducible data necessary to advance promising compounds through the drug discovery pipeline. The key to success lies in meticulous experimental execution and a clear understanding of the scientific principles underpinning each step.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。